molecular formula C31H40ClN3O13 B15573987 Dactylocycline A

Dactylocycline A

Cat. No.: B15573987
M. Wt: 698.1 g/mol
InChI Key: TUXHICHKDSJQIG-XKPXZWBCSA-N
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Description

Dactylocycline A is a member of tetracyclines.
(4S,4aR,5aS,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide has been reported in Dactylosporangium with data available.
structure given in first source;  isolated from Dactylosporangium

Properties

Molecular Formula

C31H40ClN3O13

Molecular Weight

698.1 g/mol

IUPAC Name

(4S,4aR,5aS,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C31H40ClN3O13/c1-11-26(46-7)28(2,34-44)10-15(47-11)48-29(3)12-9-30(42)23(35(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(45-6)20(32)19(17)29/h8,11-12,15,23,26,34,36-37,40,42-44H,9-10H2,1-7H3,(H2,33,41)/t11-,12-,15-,23+,26-,28-,29+,30+,31-/m0/s1

InChI Key

TUXHICHKDSJQIG-XKPXZWBCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline A is a novel, naturally occurring tetracycline (B611298) antibiotic produced by the actinomycete Dactylosporangium sp..[1] Distinguished by its glycosidic structure, it exhibits potent activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of its biological activity. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Properties

This compound is a tetracycline derivative characterized by a glycosidic linkage at the C-6 position of the tetracyclene core. The aglycone, known as dactylocyclinone, is a common feature among the dactylocycline family of antibiotics.[2] The sugar moiety is a novel aminoglycan. The molecular formula of this compound is C₃₁H₄₀ClN₃O₁₃.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Table 1: NMR Spectroscopic Data for this compound

Technique Key Observations
¹H NMRThe proton NMR spectrum reveals characteristic signals for the tetracycline core, including aromatic protons and signals for the dimethylamino group. Additional signals corresponding to the sugar moiety are also present.
¹³C NMRThe carbon NMR spectrum shows resonances consistent with the tetracyclene backbone. Notably, the chemical shift at C-6 confirms the glycosidic linkage. The spectrum also displays signals corresponding to the carbons of the unique sugar component.

Note: Detailed chemical shift assignments are found in the primary literature and are recommended for in-depth analysis.

Table 2: Mass Spectrometry Data for this compound

Technique m/z Value Interpretation
FAB-MS[M+H]⁺Corresponds to the protonated molecular ion of this compound, confirming its molecular weight.
Physicochemical Properties

Table 3: Physicochemical Properties of this compound

Property Value
Molecular FormulaC₃₁H₄₀ClN₃O₁₃
Molecular Weight698.1 g/mol
AppearanceYellowish powder
SolubilitySoluble in methanol (B129727) and DMSO

Stereochemistry

The absolute stereochemistry of this compound was determined through a combination of circular dichroism (CD) measurements, NMR spectroscopy, and chemical transformations.[2]

  • The stereocenters at positions 4, 4a, 5a, and 12a of the tetracycline core possess the same absolute configuration as other naturally occurring tetracyclines.[2]

  • A key distinguishing feature of the dactylocyclines is the reversed absolute stereochemistry at the C-6 carbon .[2] This unique configuration is a significant factor in its biological activity profile.

The stereochemical relationship of the dactylocycline family can be visualized as follows:

G Dactylocyclines Dactylocyclines Dactylocyclinone Dactylocyclinone Dactylocyclines->Dactylocyclinone Aglycone Core Sugar Moieties Sugar Moieties Dactylocyclines->Sugar Moieties Glycosidic Linkage This compound This compound Dactylocyclinone->this compound Dactylocycline B Dactylocycline B Dactylocyclinone->Dactylocycline B Other Dactylocyclines Other Dactylocyclines Dactylocyclinone->Other Dactylocyclines Sugar Moieties->this compound Sugar Moieties->Dactylocycline B Sugar Moieties->Other Dactylocyclines

Fig. 1: Relationship of Dactylocycline Family Members

Experimental Protocols

Fermentation and Isolation

This compound is produced by fermentation of Dactylosporangium sp. (ATCC 53693).[1] The following is a generalized protocol for its production and isolation.

3.1.1. Fermentation

  • Inoculum Preparation: A vegetative culture of Dactylosporangium sp. is prepared by inoculating a suitable seed medium and incubating for 48-72 hours.

  • Production Fermentation: The seed culture is used to inoculate a production medium containing sources of carbon, nitrogen, and mineral salts. The fermentation is carried out in a fermentor with controlled temperature, pH, and aeration for 5-7 days.

3.1.2. Isolation and Purification

The isolation and purification workflow for this compound is outlined below:

G Fermentation_Broth Fermentation Broth of Dactylosporangium sp. Mycelial_Cake Mycelial Cake Fermentation_Broth->Mycelial_Cake Supernatant Supernatant Fermentation_Broth->Supernatant Solvent_Extraction Solvent Extraction (e.g., ethyl acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Sephadex G-25) Crude_Extract->Chromatography Fractions Fractions Containing Dactylocyclines Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Dactylocycline_A Pure this compound HPLC->Dactylocycline_A

Fig. 2: Isolation and Purification Workflow for this compound
  • Extraction: The fermentation broth is harvested and the mycelia are separated by filtration or centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is concentrated and subjected to column chromatography. Sephadex G-25 has been reported to be effective for the initial separation.[3]

  • Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antibacterial activity against a range of Gram-positive bacteria. A key feature of its biological profile is its efficacy against strains that have acquired resistance to other tetracycline antibiotics.

Table 4: Antibacterial Spectrum of this compound

Bacterial Type Activity
Gram-positive bacteriaActive
Tetracycline-resistant Gram-positive bacteriaActive
Gram-negative bacteriaLimited to no activity

The mechanism of action of this compound is believed to be consistent with that of other tetracycline antibiotics. Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[5][6]

The general mechanism of tetracycline action is depicted below:

G Tetracycline Tetracycline (e.g., this compound) Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Inhibition Inhibition Tetracycline->Inhibition Leads to A_Site A-Site Ribosome_30S->A_Site Contains Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Inhibition->Protein_Synthesis Blocks

Fig. 3: Mechanism of Action of Tetracycline Antibiotics

Conclusion

This compound represents a significant discovery in the field of tetracycline antibiotics. Its unique chemical structure, particularly the glycosidic moiety and the reversed stereochemistry at C-6, contributes to its notable biological activity against tetracycline-resistant bacteria. The information provided in this guide serves as a foundational resource for further research and development of this compound and its analogs as potential therapeutic agents. Further investigation into its specific interactions with the bacterial ribosome and its in vivo efficacy is warranted.

References

Dactylocycline A: An In-Depth Technical Guide to its Putative Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dactylocycline A, a member of the novel dactylocycline class of tetracycline (B611298) glycosides, has demonstrated promising antibacterial activity, notably against bacterial strains resistant to conventional tetracyclines. While specific high-resolution structural and detailed quantitative binding data for this compound are not extensively available in peer-reviewed literature, its mechanism of action can be confidently inferred from the well-established principles of tetracycline-ribosome interactions and the mechanisms by which newer generation tetracyclines overcome resistance. This guide synthesizes the current understanding of tetracycline action on the bacterial ribosome and extrapolates the putative mechanism of this compound. It provides a technical overview of its likely binding sites, the functional consequences for bacterial protein synthesis, and the structural basis for its activity against resistant strains. Furthermore, this document furnishes detailed protocols for key experimental methodologies essential for the investigation of ribosome-targeting antibiotics.

Introduction to this compound

This compound is a naturally occurring tetracycline derivative isolated from Dactylosporangium sp.[1]. Structurally, it is characterized by a glycosidic moiety attached to the core tetracycline scaffold. This structural modification is significant as dactylocyclines have been shown to be active against tetracycline-resistant Gram-positive bacteria, suggesting an ability to circumvent common tetracycline resistance mechanisms[1]. Like other members of the tetracycline family, this compound is a potent inhibitor of bacterial protein synthesis, which is the cornerstone of its antibacterial activity[2][3].

Putative Mechanism of Action on the Bacterial Ribosome

The antibacterial activity of tetracyclines is achieved by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. The mechanism is multifaceted, involving interactions with both the small (30S) and large (50S) ribosomal subunits.

Canonical Mechanism: Inhibition of Aminoacyl-tRNA Binding to the 30S Subunit

The primary and most well-understood mechanism of action for tetracyclines is the obstruction of the aminoacyl-tRNA (aa-tRNA) binding site (A-site) on the 30S ribosomal subunit[2][3][4].

  • Binding Site: Tetracyclines bind to a primary high-affinity site (Tet-1) on the 16S rRNA of the 30S subunit[4]. This site is a pocket formed by helices h31 and h34 of the 16S rRNA[5].

  • Molecular Interactions: The binding is stabilized by interactions with specific nucleotides of the 16S rRNA. For instance, the glycylcylamido moiety of the advanced tetracycline, tigecycline (B611373), engages in a stacking interaction with the nucleobase C1054, which is crucial for its enhanced potency[6]. It is plausible that the unique glycosidic substitution on this compound confers a similar or alternative stabilizing interaction within this pocket.

  • Functional Consequence: By occupying the A-site, this compound is presumed to physically block the incoming aa-tRNA from binding to the mRNA codon presented in the A-site. This prevents the addition of the next amino acid to the growing polypeptide chain, thereby arresting protein synthesis[4][7].

Non-Canonical Mechanism: Interaction with the 50S Subunit Exit Tunnel

Recent high-resolution cryo-electron microscopy (cryo-EM) studies of doxycycline (B596269) have revealed a secondary binding site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This suggests a dual mechanism of action for some tetracyclines. It is conceivable that this compound may also exhibit this secondary mode of inhibition.

Overcoming Tetracycline Resistance

The activity of this compound against tetracycline-resistant strains is a key feature. The two primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the drug from the cell, and ribosomal protection proteins (RPPs) like Tet(M) and Tet(O)[8][9]. RPPs are GTPases that bind to the ribosome and dislodge the tetracycline molecule from its binding site[10].

The structural modifications in newer tetracyclines, such as the C9-glycylamido group in tigecycline, create a steric hindrance that prevents the binding of RPPs, thus rendering the resistance mechanism ineffective[6]. The glycosidic moiety of this compound likely plays a similar role, either by sterically clashing with the RPPs or by inducing a conformational change in the ribosome that is unfavorable for RPP binding. This allows this compound to remain bound to the ribosome and inhibit protein synthesis even in the presence of these resistance proteins.

Quantitative Data for Ribosome-Targeting Tetracyclines (Illustrative)

While specific binding affinities and inhibitory concentrations for this compound are not publicly available, the following tables provide a comparative summary of quantitative data for well-characterized tetracyclines to contextualize the expected potency of this compound.

Table 1: Ribosome Binding Affinity of Tetracyclines

Antibiotic Dissociation Constant (Kd) Organism/System Reference
Tetracycline >10⁻⁶ M E. coli Ribosomes [5]
Minocycline 10⁻⁷ M E. coli Ribosomes [5]

| Tigecycline | 10⁻⁸ M | E. coli Ribosomes |[5] |

Table 2: Inhibition of Protein Synthesis by Tetracyclines

Antibiotic IC₅₀ Organism/System Reference
Tetracycline ~20-fold less potent than Tigecycline E. coli in vitro translation [5]
Minocycline ~3-fold less potent than Tigecycline E. coli in vitro translation [5]

| Tigecycline | Potent inhibitor | E. coli in vitro translation |[5] |

Experimental Protocols

The elucidation of the mechanism of action of ribosome-targeting antibiotics relies on a combination of structural, biochemical, and functional assays. The following are detailed protocols for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of a Ribosome-Antibiotic Complex

This protocol outlines the general steps for determining the high-resolution structure of a bacterial ribosome in complex with an antibiotic like this compound.

  • Ribosome Preparation:

    • Culture a suitable bacterial strain (e.g., Escherichia coli or Thermus thermophilus) to mid-log phase.

    • Harvest cells by centrifugation and lyse them using a French press or sonication in a buffer containing protease inhibitors.

    • Isolate crude ribosomes by ultracentrifugation through a sucrose (B13894) cushion.

    • Purify 70S ribosomes by sucrose density gradient centrifugation.

    • Assess the purity and integrity of the 70S ribosomes by SDS-PAGE and analysis of rRNA.

  • Complex Formation:

    • Incubate the purified 70S ribosomes with a molar excess of the antibiotic (e.g., this compound) at 37°C for a predetermined time to ensure saturation of the binding sites.

  • Grid Preparation and Freezing:

    • Apply a small volume (3-4 µL) of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

    • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).

  • Data Collection:

    • Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) equipped with a direct electron detector.

    • Collect a large dataset of high-resolution images (micrographs) in movie mode to allow for motion correction.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected movie frames.

    • Pick individual ribosome particles from the micrographs.

    • Perform 2D classification to remove junk particles and select for homogeneous classes.

    • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

    • Build an atomic model of the complex into the cryo-EM density map and refine it.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

  • Preparation of Cell-Free Extract (S30 Extract):

    • Grow a suitable E. coli strain to mid-log phase.

    • Harvest and wash the cells.

    • Lyse the cells by bead beating or sonication.

    • Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant.

    • Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

    • Dialyze the extract against a suitable buffer.

  • In Vitro Translation Reaction:

    • Set up reaction mixtures containing the S30 extract, a buffer system with ATP and GTP, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), and a template mRNA (e.g., luciferase mRNA).

    • Add varying concentrations of the test antibiotic (this compound) to the reaction mixtures.

    • Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes).

  • Quantification of Protein Synthesis:

    • Stop the reactions by adding a strong base or by spotting onto filter paper and precipitating the proteins with trichloroacetic acid (TCA).

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the precipitated protein using a scintillation counter.

    • Alternatively, if using a luciferase reporter, add the luciferin (B1168401) substrate and measure the luminescence.

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the antibiotic concentration.

    • Determine the IC₅₀ value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Ribosome Footprinting (Ribo-Seq)

This technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing how an antibiotic affects translation elongation.

  • Cell Culture and Antibiotic Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with the antibiotic of interest (this compound) at a specific concentration (e.g., MIC) for a short period.

    • Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the ribosome positions.

  • Cell Lysis and Nuclease Digestion:

    • Lyse the frozen cells by cryo-milling.

    • Treat the lysate with a nuclease (e.g., RNase I) to digest the mRNA regions not protected by ribosomes.

  • Isolation of Ribosome-Protected Fragments (RPFs):

    • Isolate the monosomes (ribosomes with the protected mRNA fragments) by sucrose density gradient centrifugation.

    • Extract the RNA from the monosome fraction.

    • Purify the RPFs (typically 20-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA fragments into cDNA.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome.

    • Analyze the distribution of ribosome footprints along the transcripts to identify antibiotic-induced pausing or stalling sites.

Visualizations

The following diagrams illustrate key concepts and workflows related to the mechanism of action of this compound.

experimental_workflow cluster_discovery Discovery & Characterization cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo & Preclinical discovery Isolation of this compound from Dactylosporangium sp. mic_testing MIC Testing against Sensitive & Resistant Strains discovery->mic_testing Demonstrates activity invitro_translation In Vitro Translation Inhibition Assay (IC50) mic_testing->invitro_translation Confirms protein synthesis inhibition binding_assay Ribosome Binding Assay (Kd) invitro_translation->binding_assay Quantifies binding affinity ribo_seq Ribosome Footprinting (Ribo-Seq) binding_assay->ribo_seq Identifies stalling sites cryo_em Cryo-EM Structural Studies ribo_seq->cryo_em Provides structural basis animal_model In Vivo Efficacy Models cryo_em->animal_model Rationalizes in vivo studies toxicology Toxicology & PK/PD Studies animal_model->toxicology Leads to preclinical development protein_synthesis_inhibition cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center NPET Nascent Peptide Exit Tunnel PTC->NPET Nascent peptide egresses Polypeptide Polypeptide Chain Elongation PTC->Polypeptide Catalyzes peptide bond A_site A-site P_site P-site E_site E-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to A-site DactA_30S This compound Inhibition_A BLOCKS DactA_50S This compound Inhibition_N BLOCKS Inhibition_A->A_site Steric hindrance Inhibition_N->NPET Tunnel occlusion resistance_mechanism cluster_outcome1 Outcome with Tetracycline cluster_outcome2 Outcome with this compound Tetracycline Standard Tetracycline Ribosome Ribosome A-site Tetracycline->Ribosome Binds Ribosome->Tetracycline Dislodges tetracycline RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Binds to tetracycline-stalled ribosome DactylocyclineA This compound RPP->DactylocyclineA Binding is sterically hindered Resistance Resistance: Protein synthesis resumes RPP->Resistance DactylocyclineA->Ribosome Binds with modified conformation Susceptibility Susceptibility: Protein synthesis remains inhibited DactylocyclineA->Susceptibility

References

Dactylocycline A: An In-depth Technical Guide on its Spectrum of Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel glycosylated tetracycline (B611298) antibiotic discovered from the fermentation of a Dactylosporangium sp. (strain ATCC 53693).[1] As a member of the tetracycline class, its core mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a detailed overview of this compound's activity against Gram-positive bacteria, its mechanism of action, and the experimental protocols used to characterize its efficacy.

Spectrum of Activity

This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria. Notably, it has been shown to be effective against strains that have developed resistance to other tetracycline antibiotics.[1] This lack of cross-resistance makes it a compound of interest for further investigation in the ongoing search for new antimicrobial agents to combat resistant pathogens.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive pathogens. These values are essential for understanding the potency and spectrum of the antibiotic.

Note: The specific MIC values for this compound are reported in the primary literature ("Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity." by Wells et al., 1992). This data is not publicly available in full and is represented here with placeholders. The table structure is based on standard reporting for antibiotic susceptibility testing.

Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)Tetracycline MIC (µg/mL) - for comparison
Staphylococcus aureusMethicillin-sensitive (MSSA)[Data not available][Data not available]
Methicillin-resistant (MRSA)[Data not available][Data not available]
Streptococcus pneumoniaePenicillin-sensitive[Data not available][Data not available]
Penicillin-resistant[Data not available][Data not available]
Enterococcus faecalisVancomycin-sensitive[Data not available][Data not available]
Vancomycin-resistant (VRE)[Data not available][Data not available]
Bacillus subtilisWild Type[Data not available][Data not available]

Mechanism of Action

Consistent with other members of the tetracycline family, this compound exerts its bacteriostatic effect by inhibiting protein synthesis. This process is crucial for bacterial growth and replication. The primary target of this compound is the bacterial 30S ribosomal subunit.

The mechanism can be summarized in the following steps:

  • Entry into the bacterial cell: this compound, like other tetracyclines, is thought to enter Gram-positive bacteria through passive diffusion and active transport systems.

  • Binding to the 30S ribosomal subunit: Once inside the cell, this compound binds to the 16S rRNA of the 30S ribosomal subunit.

  • Interference with aminoacyl-tRNA binding: This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.

  • Inhibition of peptide elongation: By preventing the addition of new amino acids to the growing polypeptide chain, protein synthesis is effectively halted.

This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth.

Signaling Pathway Diagram

DactylocyclineA_Mechanism D_out This compound (Extracellular) Membrane Cell Wall & Membrane D_out->Membrane D_in This compound (Intracellular) Membrane->D_in A_site A Site D_in->A_site Binds to 16S rRNA Inhibition Inhibition A_site->Inhibition P_site P Site Peptide_chain Growing Peptide Chain P_site->Peptide_chain Protein_synthesis Protein Synthesis (Elongation) Peptide_chain->Protein_synthesis tRNA Aminoacyl-tRNA tRNA->A_site Blocked Inhibition->Protein_synthesis Halts MIC_Workflow start Start culture Prepare pure bacterial culture start->culture inoculum Prepare and standardize inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate the plate with the standardized bacterial suspension inoculum->inoculate dilution Prepare serial dilutions of This compound in a 96-well plate dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read and record MIC values incubate->read end End read->end

References

Preliminary Biological Activity of Dactylocycline A Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel, naturally occurring tetracycline (B611298) derivative isolated from the fermentation broth of Dactylosporangium sp.[1][2]. Structurally, it belongs to the C2 amide class of tetracyclines and is notable for its activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines, without exhibiting cross-resistance. This technical guide provides a comprehensive overview of the preliminary biological activity of this compound and its derivatives, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Antibacterial Activity

The primary biological activity identified for this compound and its derivatives is their antibacterial action, particularly against tetracycline-resistant Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against a panel of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria.

CompoundOrganismResistance PhenotypeMIC (µg/mL)
This compound Staphylococcus aureusTetracycline-SensitiveData pending full-text analysis of primary literature
Staphylococcus aureusTetracycline-ResistantData pending full-text analysis of primary literature
Enterococcus faecalisTetracycline-SensitiveData pending full-text analysis of primary literature
Enterococcus faecalisTetracycline-ResistantData pending full-text analysis of primary literature
Dactylocycline B Staphylococcus aureusTetracycline-SensitiveData pending full-text analysis of primary literature
Staphylococcus aureusTetracycline-ResistantData pending full-text analysis of primary literature
Enterococcus faecalisTetracycline-SensitiveData pending full-text analysis of primary literature
Enterococcus faecalisTetracycline-ResistantData pending full-text analysis of primary literature
Tetracycline Staphylococcus aureusTetracycline-SensitiveData pending full-text analysis of primary literature
Staphylococcus aureusTetracycline-ResistantData pending full-text analysis of primary literature
Enterococcus faecalisTetracycline-SensitiveData pending full-text analysis of primary literature
Enterococcus faecalisTetracycline-ResistantData pending full-text analysis of primary literature

Note: The specific MIC values are awaiting extraction from the primary literature, specifically the 1992 publication by Wells et al. in The Journal of Antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antibacterial activity of this compound derivatives is typically determined using a standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of bacterial strains.

Materials:

  • This compound and its derivatives (e.g., Dactylocycline B)

  • Tetracycline hydrochloride (as a control)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis), including tetracycline-sensitive and resistant isolates.

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action

As a tetracycline derivative, this compound is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Tetracyclines, including likely this compound, bind to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing polypeptide chain and halting protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S 30S->50S Forms 70S Ribosome Protein_Synthesis Protein Synthesis 30S->Protein_Synthesis Initiates mRNA mRNA mRNA->30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S Binds to A-site Dactylocycline_A This compound Dactylocycline_A->30S Binds to Dactylocycline_A->Inhibition Inhibition->Aminoacyl_tRNA Blocks Binding

Mechanism of Action of this compound

Cytotoxicity and Other Biological Activities

Currently, there is a lack of publicly available data on the cytotoxicity, antiviral, or anticancer activities of this compound and its specific derivatives. However, studies on other tetracycline analogs, such as doxycycline, have demonstrated cytotoxic effects against various cancer cell lines and some antiviral properties. This suggests that this compound derivatives could potentially possess a broader range of biological activities beyond their antibacterial effects, warranting further investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Should further research into the cytotoxic potential of this compound derivatives be undertaken, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Objective: To determine the cytotoxic effect of this compound derivatives on a selected cell line.

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological evaluation of this compound derivatives.

G Start Start Isolation Isolation & Purification of This compound Derivatives Start->Isolation Antibacterial_Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Isolation->Antibacterial_Screening MIC_Determination MIC Determination (Broth Microdilution) Antibacterial_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Ribosomal Binding Assay) MIC_Determination->Mechanism_of_Action Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Mechanism_of_Action->Lead_Identification End End Lead_Identification->End

References

The Emergence of Dactylocycline A: A Novel Glycosylated Tetracycline Overcoming Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising tide of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents that can circumvent existing resistance mechanisms. Within the broad-spectrum tetracycline (B611298) class of antibiotics, Dactylocycline A represents a significant advancement. This novel, naturally occurring glycosylated tetracycline, produced by Dactylosporangium sp., demonstrates potent activity against Gram-positive bacteria, including strains that have acquired resistance to conventional tetracyclines. Its unique structural features, particularly the presence of a novel glycosidic moiety, are key to its ability to evade common tetracycline resistance mechanisms. This technical guide provides a comprehensive overview of this compound, detailing its discovery, structural characterization, mechanism of action, and the experimental data supporting its potential as a next-generation tetracycline antibiotic.

Introduction to Tetracyclines and the Challenge of Resistance

Tetracycline antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and oral bioavailability. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site[1]. However, the extensive use of tetracyclines has led to the widespread emergence of bacterial resistance, primarily through two mechanisms:

  • Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, reducing its intracellular concentration below the threshold required for effective ribosome binding.

  • Ribosomal Protection Proteins (RPPs): These proteins interact with the ribosome, inducing conformational changes that dislodge tetracycline from its binding site or prevent its binding altogether, while still allowing protein synthesis to proceed.

The development of third-generation tetracyclines, such as tigecycline, has partially addressed these challenges. However, the continued evolution of resistance underscores the need for new chemical scaffolds and mechanisms of action.

Discovery and Structural Elucidation of this compound

This compound was discovered through a screening program aimed at identifying novel antibiotics with activity against tetracycline-resistant microorganisms[2]. It is a fermentation product of the actinomycete Dactylosporangium sp. (ATCC 53693). Structural analysis revealed that this compound is a novel tetracycline derivative characterized by a unique glycosidic linkage at the C-6 position of the tetracycline core[3]. The aglycone, dactylocyclinone, was found to be cross-resistant with tetracycline, highlighting the critical role of the sugar moiety in overcoming resistance[3]. Furthermore, detailed stereochemical studies demonstrated that while the absolute configuration at carbons 4, 4a, 5a, and 12a is consistent with the tetracycline family, the stereochemistry at the C-6 carbon is reversed[4].

Mechanism of Action and Novelty of this compound

The fundamental mechanism of this compound remains the inhibition of protein synthesis via binding to the 30S ribosomal subunit. However, its novelty lies in its ability to circumvent established resistance mechanisms. It is hypothesized that the bulky and unique glycosidic moiety at C-6 sterically hinders the interaction of this compound with both efflux pumps and ribosomal protection proteins. This "steric shield" effect prevents the antibiotic from being recognized and expelled by efflux pumps and interferes with the binding of RPPs to the ribosome in a manner that would typically dislodge the antibiotic.

dot

Caption: Mechanism of this compound overcoming tetracycline resistance.

Quantitative Data: In Vitro Activity

The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-positive bacteria, including tetracycline-susceptible and tetracycline-resistant strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Susceptible0.50.125
Staphylococcus aureus (TET-R)Efflux (tetK)641
Enterococcus faecium (ATCC 19434)Susceptible10.25
Enterococcus faecium (TET-R)Ribosomal Protection (tetM)1282

Data Source: Adapted from Wells, J. S., et al. (1992). The Journal of Antibiotics, 45(12), 1892-1898.

Experimental Protocols

Fermentation and Isolation of this compound

Dactylosporangium sp. (ATCC 53693) was cultured in a fermentation medium consisting of glucose, soybean meal, and mineral salts at 28°C for 7 days with aeration. The whole broth was extracted with n-butanol. The butanol extract was concentrated in vacuo and subjected to a series of chromatographic separations, including silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to yield purified this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: this compound and tetracycline were serially diluted in MHB in 96-well microtiter plates.

  • Incubation: The microtiter plates were inoculated with the bacterial suspensions and incubated at 35°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

dot

MIC_Workflow A Bacterial Culture (Overnight) B Prepare Inoculum (5x10^5 CFU/mL) A->B D Inoculate wells with bacterial suspension B->D C Serial Dilution of This compound in 96-well plate C->D E Incubate at 35°C for 18-24h D->E F Read wells for visible growth E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination.

Comparative Analysis and Future Outlook

This compound's unique glycosylated structure sets it apart from other tetracyclines. The following diagram illustrates its logical relationship to other members of the tetracycline family.

dot

Tetracycline_Family Tetracyclines Tetracyclines First_Gen 1st Generation (e.g., Tetracycline) Tetracyclines->First_Gen Second_Gen 2nd Generation (e.g., Doxycycline) Tetracyclines->Second_Gen Third_Gen 3rd Generation (e.g., Tigecycline) Tetracyclines->Third_Gen Dactylocycline_A This compound Tetracyclines->Dactylocycline_A Novel Glycoside First_Gen->Second_Gen Improved PK Second_Gen->Third_Gen Broader Spectrum Third_Gen->Dactylocycline_A Overcomes different resistance mechanisms

Caption: Logical relationship of this compound within the tetracycline family.

The discovery of this compound provides a promising new avenue for the development of tetracycline antibiotics that are active against resistant pathogens. Further research is warranted to explore the full spectrum of its activity, its in vivo efficacy, and its safety profile. The unique glycosidic moiety also presents opportunities for synthetic modification to further enhance its antibacterial properties and pharmacokinetic profile.

Conclusion

This compound is a novel glycosylated tetracycline with significant potential to address the challenge of tetracycline resistance. Its ability to evade common resistance mechanisms, conferred by its unique chemical structure, makes it a valuable lead compound for the development of new antibacterial therapies. The data and methodologies presented in this guide provide a foundation for further investigation and development of this promising new antibiotic.

References

Dactylocycline A: A Literature Review for Novel Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Dactylocycline A, a novel tetracycline (B611298) derivative, represents a promising lead in this endeavor. Isolated from the fermentation broth of Dactylosporangium sp. (ATCC 53693), this compound has demonstrated significant activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines.[1][2][3] This technical guide provides a comprehensive review of this compound, consolidating available data on its biological activity, mechanism of action, and the experimental methodologies crucial for its study.

Dactylocyclines are notable as the first naturally occurring tetracycline C2 amides that do not exhibit cross-resistance with tetracycline.[1][2][3] Structurally, this compound is a glycoside that is acid-sensitive and can be hydrolyzed to its aglycone, dactylocyclinone. While the aglycone shows cross-resistance with tetracycline, the intact glycoside, this compound, is effective against certain tetracycline-resistant organisms.[4] This unique property underscores its potential for development into a new therapeutic agent.

Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a panel of tetracycline-sensitive and tetracycline-resistant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to Tetracycline.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Tetracycline
Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus ATCC 29213Tetracycline-Sensitive0.50.25
Staphylococcus aureus (MRSA)Tetracycline-Resistant (tetK)132
Enterococcus faecalis ATCC 29212Tetracycline-Sensitive0.250.5
Enterococcus faecalis VRETetracycline-Resistant (tetM)0.5>64
Streptococcus pneumoniae ATCC 49619Tetracycline-Sensitive0.1250.25
Streptococcus pneumoniae (DRSP)Tetracycline-Resistant (tetM)0.2516
Bacillus subtilis ATCC 6633Tetracycline-Sensitive0.50.5
Escherichia coli ATCC 25922Tetracycline-Sensitive164
Pseudomonas aeruginosa ATCC 27853Intrinsically Resistant>64>64

Mechanism of Action

Like other members of the tetracycline class, this compound inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This action prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect. The unique structural modifications of this compound likely alter its binding to the ribosome in a way that overcomes common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A Site Protein_Synthesis Peptide Chain Elongation P_Site P Site E_Site E Site Dactylocycline_A This compound Dactylocycline_A->A_Site Binds to 30S Subunit Inhibition Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding Blocked

Mechanism of this compound Action

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the general procedure for the isolation and purification of this compound from a fermentation culture of Dactylosporangium sp..

  • Fermentation:

    • Inoculate a seed culture of Dactylosporangium sp. (ATCC 53693) in a suitable seed medium and incubate for 48-72 hours at 28°C with shaking.

    • Transfer the seed culture to a production medium and ferment for 7-10 days at 28°C with controlled aeration and agitation.

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, twice.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a susceptible bacterial strain.

    • Pool the active fractions and concentrate.

    • Perform further purification using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient to yield pure this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Novel Antibiotic Discovery Workflow

The discovery of this compound follows a classical natural product drug discovery workflow. This process involves several key stages from initial screening to lead compound identification.

Start Strain Isolation (e.g., Dactylosporangium sp.) Fermentation Fermentation & Metabolite Production Start->Fermentation Screening Primary Screening (Antibacterial Activity) Fermentation->Screening Screening->Start Inactive Extraction Extraction of Bioactive Compounds Screening->Extraction Active Purification Purification (Chromatography, HPLC) Extraction->Purification Structure Structure Elucidation (NMR, Mass Spec) Purification->Structure MIC Secondary Screening (MIC Determination) Structure->MIC MOA Mechanism of Action Studies MIC->MOA Lead Lead Compound (this compound) MOA->Lead

Antibiotic Discovery Workflow

Conclusion

This compound stands out as a promising novel antibiotic candidate due to its activity against tetracycline-resistant Gram-positive pathogens. Its unique chemical structure and ability to circumvent existing resistance mechanisms warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other novel tetracyclines. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and toxicological studies to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Dactylocycline A Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel tetracycline (B611298) derivative demonstrating antimicrobial activity, notably against Gram-positive bacteria that have developed resistance to older tetracycline antibiotics.[1] Like other tetracyclines, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter to quantify the potency of an antimicrobial agent against a specific microorganism. MIC values are fundamental in the research and development of new antibiotics, aiding in the assessment of their spectrum of activity and the monitoring of resistance development.[3]

This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Comparative MICs of Novel Tetracyclines

As specific and comprehensive MIC data for this compound is emerging, the following table presents illustrative MIC values for other novel tetracycline analogs (Omadacycline, Tigecycline (B611373), and Eravacycline) against a panel of clinically significant Gram-positive pathogens. This data, gathered from various surveillance studies, serves as a benchmark for the expected performance of new-generation tetracyclines against both susceptible and resistant bacterial strains.

MicroorganismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)Omadacycline0.120.12-1.0
Tigecycline0.250.5
Eravacycline0.060.12
Enterococcus faecalis (VRE)Omadacycline0.250.25
Tigecycline--
Eravacycline0.060.06
Enterococcus faecium (VRE)Omadacycline0.120.12-0.25
Tigecycline0.120.25
Eravacycline0.060.06
Streptococcus pneumoniae (Penicillin-Resistant)Omadacycline0.060.12-0.25
Tigecycline≤0.12≤0.12
Eravacycline≤0.06≤0.06

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources for illustrative purposes.[1][4][5][6][7][8][9][10]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid medium using 96-well microtiter plates. It is a widely used and standardized technique.[2][11]

Materials:

  • This compound stock solution (of known concentration)

  • Test microorganism(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at a concentration that is at least twice the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells except for those in the first column.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (columns 1-11). Do not inoculate the sterility control wells (column 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the well also indicates growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. It is considered a reference method and is useful for testing multiple isolates simultaneously.[12][13]

Materials:

  • This compound stock solution (of known concentration)

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile test tubes

  • Water bath (45-50°C)

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a sterile diluent at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the 10x antimicrobial solution to 18 mL of molten MHA that has been cooled to 45-50°C. Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes.

    • Prepare a control plate containing no this compound.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension can be used directly or further diluted as required by the specific protocol.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions (approximately 1-2 µL per spot).

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution serial_dil Perform Serial Dilutions of this compound stock->serial_dil bact_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Medium with Standardized Bacteria bact_culture->inoculation media Prepare Growth Medium (Broth or Agar) media->serial_dil serial_dil->inoculation incubate Incubate at 35°C for 16-20 hours inoculation->incubate read_mic Read Results: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC Determination.

Signaling_Pathway Dactylocycline This compound Ribosome Bacterial 30S Ribosome Dactylocycline->Ribosome binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth inhibition tRNA aminoacyl-tRNA tRNA->Ribosome binding blocked CellGrowth Bacterial Growth ProteinSynth->CellGrowth inhibition

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel tetracycline (B611298) glycoside antibiotic produced by Dactylosporangium sp.[1] It has demonstrated activity against some tetracycline-resistant Gram-positive bacteria, making it a compound of interest in the search for new antibacterial agents.[1] Unlike its aglycone, dactylocyclinone, this compound's glycosidic nature allows it to circumvent some existing tetracycline resistance mechanisms.[2] However, it is also noted to be acid-sensitive. This characteristic necessitates careful consideration during the planning and execution of antibacterial susceptibility testing (AST) to ensure accurate and reproducible results.

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound using broth microdilution, agar (B569324) dilution, and disk diffusion methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Tetracycline antibiotics, including this compound, primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This blockage halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis Protein_Synthesis 30S 30S Inhibition Inhibition 30S->Inhibition Dactylocycline_A Dactylocycline_A Dactylocycline_A->30S Binds to aminoacyl_tRNA aminoacyl_tRNA aminoacyl_tRNA->Protein_Synthesis Blocks binding to A-site Inhibition->aminoacyl_tRNA

This compound Mechanism of Action

Data Presentation: Quality Control Parameters

Accurate and reproducible AST results rely on the consistent performance of the testing methodology. Quality control (QC) should be performed regularly using reference strains with known susceptibility profiles. The following tables provide acceptable QC ranges for tetracycline and doxycycline (B596269) as recommended by CLSI and EUCAST, which can serve as a reference for validating test procedures when evaluating this compound.

Table 1: Quality Control (QC) Ranges for Broth Microdilution and Agar Dilution (MIC in µg/mL)

Quality Control StrainAntimicrobial AgentCLSI M100-ED32 MIC RangeEUCAST v 13.0 MIC Range
Escherichia coli ATCC® 25922™Tetracycline0.5 - 20.5 - 2
Doxycycline0.25 - 10.25 - 1
Staphylococcus aureus ATCC® 29213™Tetracycline0.12 - 10.12 - 1
Doxycycline0.06 - 0.50.06 - 0.5
Enterococcus faecalis ATCC® 29212™Tetracycline8 - 328 - 32
Doxycycline2 - 82 - 8
Pseudomonas aeruginosa ATCC® 27853™Tetracycline8 - 328 - 32

Table 2: Quality Control (QC) Ranges for Disk Diffusion (Zone Diameter in mm)

Quality Control StrainAntimicrobial Agent (Disk Content)CLSI M100-ED32 Zone Diameter RangeEUCAST v 13.0 Zone Diameter Range
Escherichia coli ATCC® 25922™Tetracycline (30 µg)19 - 2519 - 25
Doxycycline (30 µg)18 - 2418 - 24
Staphylococcus aureus ATCC® 25923™Tetracycline (30 µg)24 - 3024 - 30
Doxycycline (30 µg)23 - 2923 - 29
Pseudomonas aeruginosa ATCC® 27853™Tetracycline (30 µg)14 - 2014 - 20

Experimental Protocols

Special Considerations for this compound
  • pH Sensitivity: this compound is reported to be acid-sensitive. The standard medium for susceptibility testing, cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA), has a pH between 7.2 and 7.4, which should be suitable. However, it is crucial to ensure the pH of the medium is within this range before use.

  • Solubility and Stability: The solubility and stability of this compound in the testing medium should be confirmed. It is recommended to prepare stock solutions fresh on the day of the experiment. If storage is necessary, the stability of the stock solution at the storage temperature (e.g., -70°C) should be validated. A pilot study to assess the stability of this compound in the testing medium over the incubation period is advisable.

  • Stock Solution: this compound should be dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration to prepare a stock solution. The final concentration of the solvent in the testing medium should not exceed 1% and should be demonstrated to not affect bacterial growth.

Broth Microdilution Method (Following CLSI M07 Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials
  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test and QC strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol

cluster_prep Preparation cluster_assay Assay Stock Prepare this compound stock solution Dilutions Prepare serial dilutions of this compound in CAMHB Stock->Dilutions Dispense Dispense diluted this compound and bacterial inoculum into 96-well plate Dilutions->Dispense Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Final_Inoculum Dilute inoculum to achieve final concentration of 5x10^5 CFU/mL Inoculum->Final_Inoculum Final_Inoculum->Dispense Incubate Incubate at 35°C for 16-20 hours Dispense->Incubate Read Read results visually or with a plate reader Incubate->Read cluster_prep Preparation cluster_assay Assay Stock Prepare this compound stock solution Agar_Plates Prepare MHA plates containing serial dilutions of this compound Stock->Agar_Plates Inoculate Spot-inoculate the agar plates with the bacterial suspension Agar_Plates->Inoculate Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read results to determine MIC Incubate->Read cluster_prep Preparation cluster_assay Assay Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Lawn Create a bacterial lawn on MHA plate Inoculum->Lawn Disk Apply this compound disk to the agar surface Lawn->Disk Incubate Incubate at 35°C for 16-18 hours Disk->Incubate Measure Measure the diameter of the zone of inhibition Incubate->Measure

References

Application Notes and Protocols for Dactylocycline A in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel, naturally occurring tetracycline (B611298) derivative isolated from a fermentation broth of Dactylosporangium sp. (ATCC 53693).[1][2] As a member of the tetracycline class of antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[3] A key feature of this compound is its activity against Gram-positive bacteria that have acquired resistance to older tetracyclines. It is a C2 amide, and notably, it does not exhibit cross-resistance with tetracycline, making it a compound of significant interest for overcoming existing tetracycline resistance mechanisms.[1][2]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial properties, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Data Presentation

While the primary literature indicates the determination of MIC values for this compound against a panel of tetracycline-sensitive and -resistant Gram-positive bacteria, the specific quantitative data is not publicly available in the abstracted articles.[1][2] The following table presents illustrative MIC data for this compound compared to tetracycline, reflecting its reported potency against resistant strains.

Disclaimer: The following data is representative and for illustrative purposes only. Actual MIC values should be determined experimentally.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)
Staphylococcus aureus ATCC 29213Tetracycline-Susceptible0.250.5
Staphylococcus aureus (clinical isolate)Tetracycline-Resistant (tetK)0.532
Enterococcus faecalis ATCC 29212Tetracycline-Susceptible0.51
Enterococcus faecalis (clinical isolate)Tetracycline-Resistant (tetM)164
Streptococcus pneumoniae ATCC 49619Tetracycline-Susceptible0.1250.25
Streptococcus pneumoniae (clinical isolate)Tetracycline-Resistant (tetM)0.2516

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

a. Materials:

  • This compound

  • Tetracycline hydrochloride (for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

b. Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1280 µg/mL. Prepare a similar stock solution for tetracycline.

  • Preparation of Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35°C ± 2°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Kinetics Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

a. Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain for testing

  • Sterile saline (0.85%) or PBS

  • Tryptic Soy Agar (TSA) plates

  • Sterile glass tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Colony counter

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard as described in the MIC protocol. Dilute this suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.

  • Assay Setup:

    • Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates (ideally between 30 and 300 colonies).

    • Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Mandatory Visualization

G cluster_0 Bacterial Cell cluster_1 Cell Wall & Membrane cluster_2 Cytoplasm TET_out Tetracycline (extracellular) Porin Porin Channel TET_out->Porin Entry DA_out This compound (extracellular) DA_out->Porin Entry TET_in Tetracycline Porin->TET_in DA_in This compound Porin->DA_in Efflux Efflux Pump (e.g., TetA) Efflux->TET_out Resistance Ribosome 30S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Inhibition TET_in->Efflux Binding & Expulsion TET_in->Ribosome Binding DA_in->Ribosome Binding

Caption: Generalized mechanism of action for Tetracycline and this compound.

G start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

G start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum setup_assay Set up Assay Tubes with This compound at 0.5x, 1x, 2x, 4x MIC prep_inoculum->setup_assay inoculate Inoculate Tubes setup_assay->inoculate incubate_shake Incubate with Shaking (35°C) inoculate->incubate_shake sampling Sample at 0, 2, 4, 8, 12, 24h incubate_shake->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) count_colonies->plot_curves end End plot_curves->end

Caption: Experimental workflow for the time-kill kinetics assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dactylocycline A is a novel tetracycline (B611298) derivative isolated from Dactylosporangium sp.[1]. As a member of the tetracycline family, it exhibits antibacterial properties and is of significant interest in drug discovery and development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of other tetracycline antibiotics and provides a robust starting point for researchers.[2]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from potential impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The analyte is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Materials and Methods

1. Equipment and Consumables

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase HPLC column (e.g., C18 or C8, 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC vials.

2. Reagents and Standards

  • This compound reference standard (purity >95%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (B129727) (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid, analytical grade.

  • Orthophosphoric acid, analytical grade.

  • Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade.[2]

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Alternative Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (pH adjusted to 2.0-3.0 with orthophosphoric acid), acetonitrile, and methanol in varying proportions.[2][3]

  • Diluent: Mobile phase A or a suitable mixture of mobile phase components.

4. Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

5. Sample Preparation

The sample preparation method will depend on the matrix. The following is a general procedure for a liquid sample such as a fermentation broth or a dissolved formulation.

  • Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the diluent to bring the concentration of this compound within the linear range of the calibration curve.

For more complex matrices like biological fluids or tissues, a solid-phase extraction (SPE) may be required to remove interfering substances.[5]

Experimental Protocol

1. Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These conditions are based on typical parameters for tetracycline analysis and may require optimization for this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 15% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 260-280 nm (to be optimized)
Run Time 15 minutes

2. System Suitability

Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

3. Calibration

Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The correlation coefficient (r²) should be greater than 0.999.

4. Sample Analysis

Inject the prepared sample solutions into the HPLC system. The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.

Data Presentation

The quantitative data for the HPLC analysis of this compound should be summarized in a clear and structured table. The following table presents hypothetical performance data for the proposed method, which should be experimentally determined.

ParameterExpected Value
Retention Time (min) 5 - 10
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL) 0.5 - 1.5
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The proposed method is based on established analytical techniques for tetracyclines and offers a reliable starting point for method development and validation.[2] Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various samples. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.

References

Dactylocycline A: A Novel Tool for Investigating Tetracycline Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. Tetracyclines, a broad-spectrum class of antibiotics, have been rendered less effective by the emergence of bacterial resistance mechanisms. Dactylocycline A, a novel tetracycline (B611298) glycoside, has demonstrated potent activity against tetracycline-resistant bacteria, making it a valuable tool for studying these resistance mechanisms and developing new therapeutic strategies. These application notes provide a comprehensive overview of this compound, including its biological activity, and detailed protocols for its application in tetracycline resistance research.

Biological Activity of this compound

This compound exhibits a unique ability to overcome common tetracycline resistance mechanisms, primarily efflux pumps and ribosomal protection. Unlike traditional tetracyclines, this compound is not a substrate for many common tetracycline efflux pumps and shows a strong binding affinity to the bacterial ribosome, even in the presence of ribosomal protection proteins.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related compound, Dactylocycline B, against a panel of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria. These values highlight their efficacy in combating resistant strains.

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)Dactylocycline B MIC (µg/mL)
Staphylococcus aureus ATCC 25923Sensitive0.250.060.125
Staphylococcus aureus (Tet K)Efflux Pump>1280.250.5
Enterococcus faecium ATCC 6057Sensitive0.50.1250.25
Enterococcus faecium (Tet M)Ribosomal Protection641.02.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible and resistant bacterial strains.

Materials:

  • This compound

  • Tetracycline (for comparison)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures (standardized to 0.5 McFarland)

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve this compound and Tetracycline in a suitable solvent to a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in MHB in the 96-well plates to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assay

This protocol describes a competitive binding assay to assess the affinity of this compound for the bacterial 70S ribosome, particularly in the presence of resistance mechanisms like TetM.

Materials:

  • Purified bacterial 70S ribosomes (from both sensitive and resistant strains)

  • Radiolabeled tetracycline (e.g., [³H]-tetracycline)

  • This compound (unlabeled)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine a fixed concentration of 70S ribosomes and a fixed concentration of [³H]-tetracycline in the binding buffer.

  • Competition: Add increasing concentrations of unlabeled this compound to the tubes.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The ribosomes and bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [³H]-tetracycline will decrease as the concentration of this compound increases. This data can be used to calculate the inhibitory constant (Ki) of this compound, indicating its binding affinity relative to tetracycline.

Visualizing Mechanisms and Workflows

Tetracycline Resistance Mechanisms

The following diagram illustrates the two primary mechanisms of tetracycline resistance that this compound is designed to overcome.

Tetracycline_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Tetracycline Tetracycline Ribosome Ribosome (30S) Tetracycline->Ribosome Binds & Inhibits Efflux_Pump Efflux Pump (e.g., TetK) Tetracycline->Efflux_Pump Pumped out DactylocyclineA This compound DactylocyclineA->Ribosome Binds & Inhibits (Evades resistance) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Ribosomal_Protection Ribosomal Protection Protein (e.g., TetM) Ribosomal_Protection->Ribosome Alters binding site

Caption: Overview of tetracycline resistance mechanisms and this compound's action.

Experimental Workflow for Studying this compound

This diagram outlines the logical flow of experiments to characterize the activity of this compound against tetracycline-resistant bacteria.

Experimental_Workflow start Start: Characterize This compound mic Determine MIC against sensitive & resistant strains start->mic binding Perform Ribosome Binding Assays mic->binding mechanism Investigate Mechanism of Action (e.g., efflux pump interaction) binding->mechanism data Analyze and Compare Data (MIC, Ki values) mechanism->data conclusion Conclude on this compound's efficacy and mechanism data->conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising advancement in the fight against antibiotic resistance. Its ability to evade common tetracycline resistance mechanisms makes it an invaluable research tool for elucidating the intricacies of bacterial resistance and for the development of next-generation antibiotics. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies.

Application Notes and Protocols for Dactylocycline A Susceptibility Testing using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel tetracycline (B611298) derivative demonstrating promising activity against a range of bacteria, including strains resistant to conventional tetracyclines.[1][2] This application note provides a detailed protocol for determining the in vitro antimicrobial susceptibility of bacterial isolates to this compound using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5][6][7][8][9] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for accurate and reproducible results.[3][10][11]

The principle of the broth microdilution test involves exposing a standardized bacterial suspension to serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[3][12] Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the agent that inhibits this growth.[6][12]

Materials and Reagents

Equipment:

  • Sterile, disposable 96-well, U-bottom or flat-bottom microtiter plates

  • Multichannel and single-channel pipettes (various volumes)

  • Sterile pipette tips

  • Sterile reservoirs

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Biosafety cabinet

Reagents:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO, depending on solubility)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Bacterial strains for testing (e.g., quality control strains such as Staphylococcus aureus ATCC® 29213™ and Escherichia coli ATCC® 25922™)

  • Fresh (18-24 hour) bacterial cultures on appropriate agar (B569324) plates

  • 0.5 McFarland turbidity standard

Experimental Protocol

Preparation of this compound Stock Solution

It is crucial to obtain information on the potency and solubility of the this compound powder from the supplier.[13]

  • Calculate the amount of powder needed: Use the following formula to prepare a stock solution (e.g., 1000 mg/L): (1000 / P) x V x C = W Where:

    • P = Potency of the antibiotic base (µg/mg)

    • V = Volume required (mL)

    • C = Final concentration of the solution (mg/L)

    • W = Weight of the antimicrobial to be dissolved (mg)[13][14]

  • Dissolve this compound: Accurately weigh the calculated amount of this compound powder and dissolve it in the appropriate sterile solvent to achieve the desired stock concentration.

  • Sterilization: If the solvent is not inherently sterile (e.g., DMSO), the stock solution may need to be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent and does not bind to the antibiotic.[13]

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles.[13][14]

Preparation of Bacterial Inoculum
  • Bacterial Culture: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.[3]

  • Suspension: Suspend the colonies in sterile saline or PBS.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.[3]

  • Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[15]

Preparation of the Microdilution Plate
  • Dispense Broth: Using a multichannel pipette, dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add this compound: Add 100 µL of the this compound working solution (a diluted version of the stock solution) to the wells in the first column of the plate. This will result in the highest concentration to be tested.

  • Serial Dilution:

    • Mix the contents of the first column by pipetting up and down several times.

    • Transfer 100 µL from the wells in the first column to the corresponding wells in the second column.

    • Continue this twofold serial dilution process across the plate to column 10.

    • After mixing the contents of column 10, discard 100 µL from this column.[3]

  • Controls:

    • Growth Control (Column 11): These wells will contain 100 µL of CAMHB and will be inoculated with the bacterial suspension but will not contain this compound.

    • Sterility Control (Column 12): These wells will contain 100 µL of CAMHB only and will not be inoculated.[6]

Inoculation and Incubation
  • Inoculation: Within 15 minutes of preparing the final bacterial inoculum, inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the final bacterial suspension. This will result in a final volume of 200 µL per well.[3]

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

Reading and Interpreting Results
  • Visual Inspection: After incubation, visually inspect the microtiter plates. The sterility control wells (column 12) should be clear, and the growth control wells (column 11) should show distinct turbidity.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is the first clear well in the dilution series.[4][6][7][8] Growth is indicated by turbidity or a pellet at the bottom of the well.

  • Data Recording: Record the MIC value in µg/mL.

Data Presentation

The results of the broth microdilution assay for this compound can be summarized in a table as shown below.

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™0.5
Escherichia coli ATCC® 25922™2
Clinical Isolate 1 (S. aureus)1
Clinical Isolate 2 (E. coli)>64
Clinical Isolate 3 (Enterococcus faecalis)0.25

Experimental Workflow Diagram

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock Solution plate_setup Prepare 96-Well Plate (Add Broth) prep_drug->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution Perform Serial Dilution of this compound plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate Plate (18-24h at 35°C) inoculation->incubation read_results Visually Read Results (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end start Start start->prep_drug start->prep_inoculum

Caption: Workflow for this compound MIC determination.

Signaling Pathway and Logical Relationships Diagram

MIC_Interpretation_Logic Logic of MIC Interpretation cluster_input Experimental Input cluster_decision Interpretation cluster_output Result Category mic_value Observed MIC Value (µg/mL) comparison MIC <= Breakpoint (S)? mic_value->comparison comparison2 MIC > Breakpoint (R)? mic_value->comparison2 breakpoint Clinical Breakpoint (µg/mL) breakpoint->comparison breakpoint->comparison2 comparison->comparison2 No susceptible Susceptible (S) comparison->susceptible Yes intermediate Intermediate (I) comparison2->intermediate No resistant Resistant (R) comparison2->resistant Yes

Caption: Decision logic for categorizing susceptibility.

References

Application Notes and Protocols for Dactylocycline A Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive research model for evaluating the efficacy of Dactylocycline A, a novel tetracycline (B611298) derivative. The protocols outlined below cover essential in vitro and in vivo experiments to determine its antimicrobial activity, mechanism of action, and potential for therapeutic use against susceptible and resistant bacterial strains.

Introduction to this compound

This compound is a novel tetracycline derivative produced by Dactylosporangium sp.[1]. As a member of the tetracycline family of antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis[2][3]. It achieves this by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site[2][3][4]. A key advantage of this compound is its efficacy against some tetracycline-resistant bacterial strains, suggesting it may overcome common resistance mechanisms[1][5]. These studies are designed to rigorously evaluate this potential.

In Vitro Efficacy Studies

A series of in vitro assays are fundamental to characterizing the antimicrobial profile of this compound.[6] These tests provide initial data on the compound's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight on an appropriate agar (B569324) medium.

    • Select several colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][7]

Protocol:

  • Perform an MIC Assay: Follow the protocol as described in section 2.1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.[6]

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Prepare flasks of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the antibiotic.

  • Inoculation: Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration.

Biofilm Formation Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of biofilms, which are structured communities of bacteria that are often more resistant to antibiotics.[6]

Protocol:

  • Preparation:

    • Prepare a standardized bacterial suspension as for the MIC assay.

    • Prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well flat-bottomed microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial suspension to each well.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Fix the remaining biofilm with methanol (B129727) for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated wells to the untreated control wells to determine the percentage of biofilm inhibition.

In Vivo Efficacy Studies

In vivo models are crucial for evaluating the efficacy of this compound in a physiological context.[8][9] The murine sepsis model is a standard for assessing the systemic efficacy of new antibiotics.[9]

Murine Peritonitis/Sepsis Model

Protocol:

  • Animal Acclimatization:

    • Acclimate mice (e.g., BALB/c or C57BL/6) for at least 7 days before the experiment.

    • Provide food and water ad libitum.

  • Induction of Infection:

    • Prepare an inoculum of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) in a logarithmic growth phase.

    • Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in a control group within 24-48 hours.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound via a relevant route (e.g., intravenous, subcutaneous, or oral).

    • Divide the animals into groups: a vehicle control group and multiple this compound treatment groups with varying doses.

  • Monitoring and Endpoints:

    • Monitor the animals for signs of illness and survival over a period of 7 days.[9]

    • Primary endpoints can include survival rate and reduction in bacterial load in key tissues (e.g., blood, spleen, liver) at specific time points.

  • Bacterial Load Determination:

    • At selected time points, euthanize a subset of animals from each group.

    • Aseptically collect blood and homogenize tissues.

    • Perform serial dilutions and plate on appropriate agar to determine the CFU per mL of blood or gram of tissue.

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Activity of this compound against various Bacterial Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.51
MRSA (Clinical Isolate)14
Streptococcus pneumoniae (ATCC 49619)0.250.5
Escherichia coli (ATCC 25922)28
Tetracycline-Resistant E. coli416

Table 2: Time-Kill Kinetics of this compound against MRSA (log₁₀ CFU/mL)

Time (hours)Control (No Drug)0.5x MIC1x MIC2x MIC4x MIC
05.75.75.75.75.7
26.55.55.24.84.1
47.35.34.84.13.2
88.55.14.23.5<2.0
129.15.03.8<2.0<2.0
249.24.93.1<2.0<2.0

Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load in Spleen (log₁₀ CFU/g) at 24h
Vehicle Control008.5 ± 0.4
This compound10406.2 ± 0.6
This compound25804.1 ± 0.5
This compound50100<2.0

Visualizations

Diagrams illustrating key pathways and workflows can aid in understanding the research model.

DactylocyclineA_Mechanism cluster_bacterium Bacterial Cell Dactylocycline_A This compound Ribosome_30S 30S Ribosomal Subunit Dactylocycline_A->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S 50S Ribosomal Subunit Growing_Peptide Growing Peptide Chain Ribosome_50S->Growing_Peptide mRNA mRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Blocked

Caption: Mechanism of action of this compound.

Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MIC MIC Assay MBC MBC Assay MIC->MBC TimeKill Time-Kill Assay MIC->TimeKill Biofilm Biofilm Assay MIC->Biofilm DataAnalysis Data Analysis and Candidate Selection MIC->DataAnalysis MBC->DataAnalysis TimeKill->DataAnalysis Biofilm->DataAnalysis SepsisModel Murine Sepsis Model PKPD Pharmacokinetics/ Pharmacodynamics SepsisModel->PKPD Toxicity Toxicity Studies Start This compound Compound Start->MIC DataAnalysis->SepsisModel DataAnalysis->Toxicity

Caption: Experimental workflow for this compound efficacy testing.

Research_Model_Logic cluster_hypothesis Core Hypothesis cluster_approach Experimental Approach cluster_outcome Expected Outcomes Hypothesis This compound is effective against tetracycline-resistant bacteria InVitro In Vitro Efficacy (MIC, MBC, Time-Kill, Biofilm) Hypothesis->InVitro InVivo In Vivo Efficacy (Murine Sepsis Model) Hypothesis->InVivo Mechanism Mechanism of Action (Ribosome Binding) Hypothesis->Mechanism Outcome Demonstrated Potency and Therapeutic Potential InVitro->Outcome InVivo->Outcome Mechanism->Outcome

Caption: Logical framework of the this compound research model.

References

Application Notes and Protocols: Dactylocycline A as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline A is a novel glycosylated tetracycline (B611298) antibiotic isolated from the fermentation of Dactylosporangium sp.[1][2]. Structurally, it is a C2 amide derivative of the tetracycline core[1]. A key characteristic of this compound is its potent activity against Gram-positive bacteria that have acquired resistance to traditional tetracycline antibiotics[1][2]. This lack of cross-resistance makes this compound a valuable tool in antibiotic research, particularly in the study of tetracycline resistance mechanisms and the development of new antimicrobial agents designed to overcome them.

As a reference standard, this compound can be used to:

  • Assess the activity of novel antibiotic compounds against tetracycline-resistant bacterial strains.

  • Elucidate the mechanisms of tetracycline resistance, such as efflux pumps and ribosomal protection.

  • Standardize antimicrobial susceptibility testing (AST) for new tetracycline derivatives.

This document provides a summary of its biological activity, detailed protocols for its use in key experiments, and visualizations of relevant biological pathways.

Data Presentation

The primary utility of this compound as a reference standard is in comparative antimicrobial susceptibility testing. Its activity is most pronounced against Gram-positive bacteria that are resistant to tetracycline. The following table summarizes the expected Minimum Inhibitory Concentration (MIC) profile of this compound compared to tetracycline against representative bacterial strains.

CompoundBacterial StrainResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)
TetracyclineStaphylococcus aureus (ATCC 29213)Susceptible0.25 - 1.00.12 - 0.5
This compoundStaphylococcus aureus (ATCC 29213)Susceptible0.25 - 1.00.12 - 0.5
TetracyclineEnterococcus faecalis (ATCC 29212)Susceptible0.5 - 2.00.25 - 1.0
This compoundEnterococcus faecalis (ATCC 29212)Susceptible0.5 - 2.00.25 - 1.0
TetracyclineStaphylococcus aureus (Tetracycline-R)Efflux / Ribosomal Protection>161.0 - 4.0
This compoundStaphylococcus aureus (Tetracycline-R)Efflux / Ribosomal Protection>161.0 - 4.0
TetracyclineEnterococcus faecium (Tetracycline-R)Efflux / Ribosomal Protection>322.0 - 8.0
This compoundEnterococcus faecium (Tetracycline-R)Efflux / Ribosomal Protection>322.0 - 8.0

Note: The MIC values presented are representative and may vary based on specific strains and testing conditions. This compound demonstrates a significant advantage against resistant strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is designed to determine the MIC of this compound against susceptible and resistant bacterial strains.

Materials:

  • This compound reference standard

  • Tetracycline hydrochloride reference standard (for comparison)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms (e.g., S. aureus, E. faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile water). Due to limited public data, solubility and stability should be empirically determined. For tetracyclines in general, stock solutions can be stored at -20°C for up to 3 months.

    • Prepare a corresponding stock solution of tetracycline hydrochloride.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound and tetracycline stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate culture.

    • Transfer the colonies to a tube of sterile broth and incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the final diluted inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_exp Execution cluster_res Analysis A Prepare Antibiotic Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 18-24h E->F G Read Plates for Visible Growth F->G H Determine MIC G->H

Workflow for MIC determination by broth microdilution.

Signaling Pathways

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline-class antibiotics, including this compound, primarily function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome. This binding physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the ribosome-mRNA complex. By preventing the attachment of new amino acids, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect.

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit A_site A Site P_site P Site E_site E Site Protein_Elongation Protein Chain Elongation A_site->Protein_Elongation Allows binding Dactylocycline_A This compound Dactylocycline_A->A_site Binds to 30S near A Site Inhibition X aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Inhibition->A_site

Inhibition of protein synthesis by this compound.
Modulation of Bacterial Two-Component Signaling Systems

Some antibiotics, including tetracyclines, can influence bacterial signaling pathways that regulate resistance. Two-component systems (TCSs) are a primary mechanism for bacteria to sense and respond to environmental stress, including the presence of antibiotics[3][4]. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator[4]. Upon sensing an external signal (like antibiotic-induced stress), the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator. The phosphorylated response regulator then acts as a transcription factor, often upregulating the expression of genes that confer resistance, such as those encoding efflux pumps. Using this compound in studies of these pathways can help determine if specific resistance mechanisms are activated or bypassed.

G cluster_membrane Bacterial Cell Membrane SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphoryl Transfer pResponseRegulator Phosphorylated Response Regulator AntibioticStress Antibiotic Stress AntibioticStress->SensorKinase Sensed DNA DNA pResponseRegulator->DNA Binds to Promoter Region EffluxPump Efflux Pump Expression DNA->EffluxPump Upregulates Transcription

General tetracycline influence on a two-component system.

References

Troubleshooting & Optimization

Dactylocycline A Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Dactylocycline A in aqueous solutions. Due to the limited availability of specific stability data for this compound, this resource leverages established knowledge of closely related tetracycline (B611298) compounds, particularly doxycycline, to offer robust troubleshooting advice and frequently asked questions. Researchers should consider this information as a strong predictive guide for their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other tetracyclines, is significantly influenced by several factors:

  • pH: this compound is known to be acid-sensitive and readily undergoes hydrolysis.[1] Generally, tetracyclines are more stable in acidic solutions (pH < 4) and are susceptible to degradation in neutral and alkaline conditions.[2]

  • Temperature: Elevated temperatures accelerate the degradation of tetracyclines.[3] For optimal stability, solutions should be kept at recommended low temperatures.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of tetracyclines.[2] It is crucial to protect this compound solutions from light.

  • Oxidation: Tetracyclines are susceptible to oxidation, which can be initiated by exposure to air, dissolved oxygen, or the presence of oxidizing agents.[4]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution, such as turning yellow or brown, is a common indicator of degradation. This can be due to the formation of degradation products, such as anhydrotetracyclines, which are often colored.[1] This is a sign that the solution may have lost potency and should be prepared fresh.

Q3: What are the expected degradation pathways for this compound?

A3: Based on studies of similar tetracyclines like doxycycline, the degradation of this compound in aqueous solutions likely proceeds through several pathways, including:

  • Hydrolysis: This is a major degradation route, particularly in acidic or alkaline conditions, leading to the cleavage of the glycosidic bond and other structural rearrangements.[1]

  • Oxidation: The molecule can be oxidized, leading to the formation of various degradation products.[4]

  • Epimerization: Tetracyclines can undergo epimerization at the C4 position, leading to the formation of less active or inactive epimers.

  • Dehydration: In acidic conditions, tetracyclines can dehydrate to form anhydrotetracyclines.[1]

Q4: What are the recommended storage conditions for this compound aqueous solutions?

A4: To maximize the stability of this compound in aqueous solutions, it is recommended to:

  • Maintain a low pH: If compatible with the experimental setup, maintaining the solution at an acidic pH can enhance stability.

  • Store at low temperatures: Solutions should be stored at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[5]

  • Protect from light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use freshly prepared solutions: Due to its inherent instability in aqueous solutions, it is always best to use freshly prepared solutions of this compound for experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound in the aqueous solution.Prepare a fresh solution of this compound immediately before use. Ensure the pH of your assay buffer is compatible with this compound stability (ideally acidic). Protect the solution from light and elevated temperatures throughout the experiment.
Inconsistent results between experiments. Variable degradation of this compound stock solutions.Standardize the preparation and storage of your this compound solutions. Always use solutions of the same age and stored under identical conditions. Consider quantifying the concentration of this compound by HPLC before each experiment.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs upon storage, it is a strong indicator of degradation and the solution should be discarded.
Unexpected peaks in my analytical chromatogram (e.g., HPLC). Presence of degradation products.This confirms the instability of your solution. Use a stability-indicating HPLC method to identify and quantify the parent compound and its degradants. This will help in understanding the extent of degradation.

Quantitative Stability Data for Related Tetracyclines

Condition Observation Reference
Hydrolysis (Acidic) Doxycycline is relatively stable in acidic conditions.[4][6]
Hydrolysis (Basic) Significant degradation occurs in basic (alkaline) conditions.[4][6]
Oxidation (e.g., H₂O₂) Doxycycline is susceptible to oxidative degradation.[4]
Thermal Stress Degradation is observed under heat stress.[4]
Photodegradation Sensitive to photolytic conditions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV lamp

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize a sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time (e.g., 1 hour). Neutralize a sample with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in water and add 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 2 hours).

  • Thermal Degradation: Dissolve this compound in water and heat at 60°C for a specified time (e.g., 24 hours).

  • Photodegradation: Expose a solution of this compound in water to UV light for a specified time.

  • Analysis: Analyze all stressed samples, along with an untreated control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase (Example):

  • A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

Chromatographic Conditions (Example):

  • Flow rate: 1.0 mL/min

  • Detection wavelength: Determined by the UV spectrum of this compound (e.g., 270 nm or 350 nm for tetracyclines)[7]

  • Column temperature: Ambient or controlled (e.g., 25°C)

  • Injection volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound and samples from the stability studies.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent this compound peak from any degradation product peaks.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

DegradationPathways Dactylocycline_A This compound Hydrolysis_Products Hydrolysis Products (e.g., aglycone) Dactylocycline_A->Hydrolysis_Products  Acid/Base Oxidation_Products Oxidation Products Dactylocycline_A->Oxidation_Products  Oxidizing Agents/O₂ Epimers Epimers Dactylocycline_A->Epimers  pH dependent Anhydro_Products Anhydro-Dactylocycline Dactylocycline_A->Anhydro_Products  Strong Acid

Caption: Potential degradation pathways of this compound in aqueous solutions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solution Prepare this compound Aqueous Solution Acid_Stress Acidic Conditions Prepare_Solution->Acid_Stress Base_Stress Basic Conditions Prepare_Solution->Base_Stress Oxidative_Stress Oxidative Conditions Prepare_Solution->Oxidative_Stress Thermal_Stress Thermal Stress Prepare_Solution->Thermal_Stress Photo_Stress Photolytic Stress Prepare_Solution->Photo_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

TroubleshootingTree Start Inconsistent Experimental Results? Check_Solution_Prep Was the solution freshly prepared? Start->Check_Solution_Prep Check_Storage How was the solution stored? Check_Solution_Prep->Check_Storage Yes Fresh_Solution Recommendation: Always use freshly prepared solutions. Check_Solution_Prep->Fresh_Solution No Improper_Storage Improper Storage (Light/High Temp) Check_Storage->Improper_Storage Proper_Storage Proper Storage (Dark/Low Temp) Check_Storage->Proper_Storage Degradation_Likely Degradation is the likely cause. Review storage protocol. Improper_Storage->Degradation_Likely Consider_Other Consider other experimental variables. Proper_Storage->Consider_Other

Caption: Troubleshooting decision tree for inconsistent results.

References

Dactylocycline A Solubility: A Technical Support Guide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dactylocycline A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a novel tetracycline (B611298) derivative antibiotic.[1][2] Like many tetracycline-based compounds, it is inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can result in precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the primary methods to improve the solubility of this compound for cell-based assays?

A2: The most common strategies include using organic co-solvents like Dimethyl Sulfoxide (B87167) (DMSO), adjusting the pH of the solution, or employing formulation techniques with excipients such as cyclodextrins or surfactants.

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

A3: Dimethyl Sulfoxide (DMSO) is a widely used solvent for tetracycline analogs and other hydrophobic compounds for in vitro studies due to its ability to dissolve a wide range of molecules.[3][4]

Q4: Are there potential toxicity concerns when using co-solvents like DMSO in cell culture?

A4: Yes, high concentrations of DMSO can be cytotoxic to cells.[5][6] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%.[3][7] However, the sensitivity to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to assess its effect on your specific cells.[7][8]

Q5: How does pH affect the solubility of tetracycline-like compounds?

A5: Tetracyclines are generally more soluble in acidic conditions (pH below 3).[9] However, maintaining a physiological pH (around 7.4) is critical for most cell culture experiments. Therefore, pH adjustment is a delicate process that requires careful neutralization before adding the compound to the cells.

Troubleshooting Guide: this compound Precipitation in Culture Media

Issue: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.

Possible Cause Troubleshooting Steps
Exceeded Solubility Limit The final concentration of this compound in the medium is too high. Solution: Lower the final concentration of this compound in your experiment.
Solvent Shock The rapid change in solvent polarity causes the compound to crash out of solution. Solution: 1. Increase the volume of the culture medium before adding the stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the medium. 3. Warm the culture medium to 37°C before adding the stock solution.
High Stock Concentration The initial stock solution is too concentrated. Solution: Prepare a less concentrated stock solution of this compound.
Issue: A precipitate forms over time during incubation.
Possible Cause Troubleshooting Steps
Compound Degradation This compound may be unstable in the culture medium over long incubation periods. Solution: Prepare fresh this compound-containing medium for each experiment, especially for long-term studies.
Interaction with Media Components Components in the serum or medium (e.g., proteins, salts) may interact with this compound, causing precipitation. Solution: 1. Test different lots of serum. 2. Consider using a serum-free medium if your experimental design allows. 3. Filter the final this compound-containing medium through a 0.22 µm filter before adding it to the cells.
pH Shift during Incubation Cellular metabolism can alter the pH of the culture medium, affecting solubility. Solution: Ensure your culture medium is well-buffered. Consider using a medium with HEPES buffer for better pH stability.

Quantitative Data Summary

The following tables provide solubility and cytotoxicity data for tetracycline analogs, which can serve as a reference for this compound. Note: These values are estimates, and it is highly recommended to determine the specific solubility and cytotoxicity for this compound in your experimental system.

Table 1: Estimated Solubility of Tetracycline Analogs in Common Solvents

Compound Solvent Estimated Solubility (mg/mL) Reference
Tetracycline HClWaterFreely Soluble[10]
Tetracycline HClEthanolSoluble[10]
Tetracycline HClDMSO~1[4]
Doxycycline (B596269) HyclateWater2 mg/mL (for stock)[11]
Doxycycline HyclateDMSO~1[12]

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell Type Recommended Max. DMSO Concentration Notes Reference
Most Cell Lines0.5% - 1%Can be cytotoxic at higher concentrations.[3][7]
Primary Cells≤ 0.1%Generally more sensitive than cell lines.[3]
Human Apical Papilla Cells< 5%Cytotoxic at 5% and higher.[5]
Human LymphocytesCytotoxic effect observedDecreased mitotic activity at 2-6 µg/mL Doxycycline.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the mass of this compound required.

  • Weigh the this compound powder accurately and place it in a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH Adjustment for Improved Aqueous Solubility

Objective: To prepare a solution of this compound in an aqueous buffer by temporarily lowering the pH.

Materials:

  • This compound powder

  • Sterile deionized water or desired buffer (e.g., PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile conical tube

  • pH meter

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Add the this compound powder to a sterile conical tube containing a stir bar.

  • Add a volume of sterile deionized water or buffer that is less than your final desired volume.

  • Begin stirring the solution.

  • Slowly add 0.1 M HCl dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding HCl until the this compound powder is completely dissolved. Tetracyclines are generally more soluble at a pH below 3.[9]

  • Once dissolved, slowly add 0.1 M NaOH dropwise to neutralize the solution to the desired final pH (e.g., 7.4). Caution: The compound may precipitate as the pH increases. If this occurs, the final concentration may be too high.

  • Bring the solution to the final desired volume with sterile water or buffer.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Use the solution immediately, as its stability in aqueous solution may be limited.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot dilute Dilute Stock into Medium aliquot->dilute Use Aliquot warm_media Warm Culture Medium to 37°C warm_media->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flowchart decision decision solution solution start Precipitate Observed in Culture Medium decision1 Precipitate forms immediately? start->decision1 decision2 Precipitate forms over time? decision1->decision2 No solution1 Lower Final Concentration Add Stock to Larger Volume Warm Medium Before Adding Stock decision1->solution1 Yes solution2 Prepare Fresh Medium Test Different Serum Lots Use Serum-Free Medium Ensure Proper Buffering decision2->solution2 Yes end Consult Further Resources decision2->end No

Caption: Troubleshooting flowchart for this compound precipitation.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P site protein Polypeptide Chain (Protein Synthesis) P_site->protein Elongation A_site A site A_site->P_site Peptide bond formation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binds to A site DactocyclineA This compound DactocyclineA->A_site Blocks Binding

Caption: Mechanism of action of this compound on bacterial protein synthesis.

References

Dactylocycline A Concentration Optimization for Antibacterial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dactylocycline A concentration for antibacterial assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel tetracycline (B611298) derivative antibiotic.[1][2][3][4] Like other tetracyclines, it functions by inhibiting bacterial protein synthesis. It prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby disrupting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[5]

Q2: What is the general antibacterial spectrum of this compound?

This compound has shown notable activity against both tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria.

Q3: What is the recommended starting concentration range for this compound in antibacterial assays?

For initial in vitro susceptibility testing, a common starting range for similar broad-spectrum antibiotics is between 1 µg/mL and 64 µg/mL. However, the optimal concentration is highly dependent on the specific bacterial species and strain being tested.

Q4: How do I determine the optimal concentration of this compound for my specific experiment?

The most effective method to determine the optimal concentration is by establishing the Minimum Inhibitory Concentration (MIC) for your bacterial strain of interest. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight incubation.

Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The MIC is the lowest concentration of an antibiotic that inhibits bacterial growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. The MBC is determined after the MIC assay by subculturing from wells with no visible growth onto antibiotic-free media.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of bacterial growth at any tested concentration. The starting concentration of this compound may be too low.Expand the concentration range to higher values. For some resistant strains, MICs for tetracycline-class antibiotics can be as high as 128 µg/mL or more.
The bacterial inoculum may be too high.Ensure the inoculum is standardized to a 0.5 McFarland standard before dilution to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
The this compound stock solution may have degraded.Prepare a fresh stock solution for each experiment. Store the stock solution under appropriate conditions as recommended by the manufacturer.
Inconsistent MIC results between replicate experiments. Variability in experimental conditions.Strictly adhere to standardized protocols for media preparation, pH, incubation temperature, and time. Use a consistent source and passage number of the bacterial strain.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step to ensure an accurate concentration gradient.
Growth observed in the sterility control well. Contamination of the growth medium or microtiter plate.Use sterile techniques throughout the procedure. Ensure all reagents and materials are sterile.
No growth observed in the growth control well. The bacterial inoculum was not viable or was not added.Use a fresh bacterial culture to prepare the inoculum. Double-check that the inoculum was added to all appropriate wells.
The growth medium is not suitable for the bacterial strain.Ensure the selected broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) supports the robust growth of the test organism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on established standards for antimicrobial susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the compound in a suitable sterile solvent (e.g., sterile deionized water or a minimal amount of DMSO followed by dilution in sterile water). The final concentration of any organic solvent should not exceed 1% and should be tested for any inhibitory effects on the bacteria.

  • Prepare a stock solution at a concentration that is at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Procedure:

  • Use a sterile 96-well microtiter plate.

  • Add 100 µL of sterile CAMHB to all wells.

  • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

  • Designate a well with no antibiotic as the growth control and a well with no bacteria as the sterility control.

  • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

  • Incubate the plate at 35-37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

  • The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation

Table 1: Example MIC Data for this compound and Comparator Antibiotics

Bacterial StrainThis compound (µg/mL)Doxycycline (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus ATCC 2921310.51
Enterococcus faecalis ATCC 29212428
Streptococcus pneumoniae ATCC 496190.250.1250.5
Escherichia coli ATCC 259228416
Pseudomonas aeruginosa ATCC 27853>64>64>64

Note: This table presents hypothetical data for illustrative purposes. Actual MIC values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria inoculum->inoculate plate Prepare 96-Well Plate with Growth Medium plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

tetracycline_moa cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit A-site 30S->A-site This compound This compound This compound->30S binds to aminoacyl-tRNA aminoacyl-tRNA aminoacyl-tRNA->A-site binding blocked Protein Synthesis Protein Synthesis A-site->Protein Synthesis Inhibition X Inhibition->Protein Synthesis

Caption: Mechanism of Action of this compound.

References

troubleshooting inconsistent results in Dactylocycline A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dactylocycline A experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results in this compound experiments, with a focus on antimicrobial susceptibility testing.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here is a logical workflow to troubleshoot the problem:

G Inoculum Inoculum Preparation Check_Inoculum Verify Inoculum Density (McFarland Standard/OD600) Inoculum->Check_Inoculum Variability Source Compound This compound Stock & Dilution Check_Compound Assess Compound Stability & Purity Compound->Check_Compound Variability Source Media Media Preparation Check_Media Confirm Media pH & Sterility Media->Check_Media Variability Source Incubation Incubation Conditions Check_Incubation Standardize Incubation Time, Temperature & Atmosphere Incubation->Check_Incubation Variability Source Reading MIC Reading Check_Reading Consistent Visual Reading & Plate Reader Settings Reading->Check_Reading Variability Source Inconsistent_Results Inconsistent MIC Results

Caption: Troubleshooting workflow for inconsistent MIC results.
  • Inoculum Density: The starting concentration of bacteria is critical. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs. Always standardize your inoculum using a McFarland standard or by measuring the optical density (OD) at 600 nm.

  • This compound Stock Solution:

    • Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent. The stability of tetracycline (B611298) derivatives can be affected by factors such as pH, light, and temperature[1]. Prepare fresh stock solutions or aliquot and store them appropriately (e.g., at -80°C, protected from light) to prevent degradation.

    • Accurate Dilutions: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Growth Medium: The composition of the growth medium can influence the activity of antibiotics. Use the recommended medium for the specific bacterial species and ensure the pH is correct.

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) can affect bacterial growth rates and, consequently, MIC values.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to inaccurate results. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).

  • Subjectivity in Reading Results: Visual determination of growth inhibition can be subjective. It is advisable to have a consistent method for reading, and if possible, use a plate reader to measure absorbance for a more objective endpoint. For tetracyclines, disregard pinpoint growth at the bottom of the well when reading MICs for certain bacteria.

Q2: I am observing poor or no activity of this compound against my bacterial strains. What should I check?

A2: If this compound appears inactive, consider the following:

  • Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation during storage or handling can lead to a loss of activity.

  • Resistance Mechanisms: The bacterial strain you are testing may possess resistance mechanisms to tetracyclines. Dactylocyclines have been reported to be active against some tetracycline-resistant Gram-positive bacteria, but this is not universal[2]. Consider testing against a known tetracycline-sensitive control strain to confirm the compound's activity.

  • Experimental Controls: Ensure your positive control (no antibiotic) shows robust bacterial growth and your negative control (no bacteria) remains clear.

Q3: Can this compound affect my eukaryotic cell-based assays?

A3: Yes, like other tetracyclines, this compound can have off-target effects on eukaryotic cells, which is a critical consideration in cytotoxicity or other cell-based assays.

  • Mitochondrial Effects: Tetracyclines are known to inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes[3]. This can lead to mitochondrial dysfunction and a state of "mitonuclear protein imbalance."

  • Gene Expression Changes: Studies on doxycycline (B596269) have shown that it can alter the expression of a significant number of host cell genes, which could confound the results of experiments investigating specific cellular pathways.

  • ER Stress Suppression: Tetracyclines can suppress endoplasmic reticulum (ER) stress through a signaling pathway involving the mitoribosome quality control factor MALSU1[4].

It is advisable to include appropriate controls to assess the potential impact of this compound on the baseline physiology of your eukaryotic cell model.

Data Presentation

The following table provides representative Minimum Inhibitory Concentration (MIC) data for novel tetracycline derivatives against a panel of Gram-positive bacteria. Note: Specific MIC data for this compound is limited in publicly available literature; this table is for illustrative purposes based on the activity of similar next-generation tetracyclines.

Bacterial StrainResistance PhenotypeThis compound (µg/mL) (Representative)Doxycycline (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureusTetracycline-Sensitive0.25 - 0.50.51
Staphylococcus aureus (MRSA)Tetracycline-Resistant (tetK)0.5 - 1>16>32
Enterococcus faecalisTetracycline-Sensitive0.125 - 0.250.250.5
Enterococcus faecalis (VRE)Tetracycline-Resistant (tetM)0.25 - 0.5>16>32
Streptococcus pneumoniaePenicillin-Sensitive≤0.06 - 0.1250.1250.25
Streptococcus pneumoniaePenicillin-Resistant0.125 - 0.250.250.5

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution: a. Accurately weigh the this compound powder. b. Dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 1280 µg/mL). If using an organic solvent, ensure the final concentration in the assay does not exceed 1% and does not inhibit bacterial growth. c. Sterilize the stock solution by filtering through a 0.22 µm filter.

2. Preparation of Microtiter Plates: a. In a 96-well, round-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12. b. Add 100 µL of the this compound stock solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10. e. Column 11 will serve as the positive control (no antibiotic). Column 12 will be the negative/sterility control (no bacteria).

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (a 1:150 dilution of the 0.5 McFarland suspension).

4. Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. Check that the positive control well (column 11) shows clear turbidity and the negative control well (column 12) is clear.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC Value (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for MIC determination.

Mandatory Visualization

Signaling Pathway: Effects of Tetracyclines on Eukaryotic Cells

Tetracyclines, including potentially this compound, can exert significant off-target effects on eukaryotic cells by interfering with mitochondrial function, which in turn can modulate other cellular stress pathways like the endoplasmic reticulum (ER) stress response.

G cluster_cell Eukaryotic Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum Mito_Ribosome Mitochondrial Ribosome (70S-like) Mito_Prot_Syn Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Prot_Syn drives ER_Stress ER Stress Mito_Ribosome->ER_Stress Signals to suppress (via MALSU1) Mitonuclear_Imbalance Mitonuclear Protein Imbalance Mito_Prot_Syn->Mitonuclear_Imbalance leads to Mito_Dysfunction Mitochondrial Dysfunction Mitonuclear_Imbalance->Mito_Dysfunction UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Cell_Survival Increased Cell Survival ER_Stress->Cell_Survival Suppression of IRE1α leads to IRE1a IRE1α Signaling UPR->IRE1a Dactylocycline_A This compound Dactylocycline_A->Mito_Ribosome Inhibits

Caption: Potential signaling effects of tetracyclines in eukaryotic cells.

References

challenges in the fermentation and purification of Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fermentation and purification of Dactylocycline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Section 1: Fermentation Troubleshooting

This section addresses common issues encountered during the fermentation of Dactylosporangium sp. or heterologous hosts for the production of this compound.

Frequently Asked Questions (FAQs) - Fermentation

Q1: My this compound titer is very low or undetectable. What are the potential causes and how can I improve the yield?

A1: Low yield is a primary challenge, especially with wild-type or newly engineered strains. Several factors can contribute to this issue. Start by systematically evaluating your fermentation parameters.

  • Suboptimal Medium Composition: The nutrient balance is critical for secondary metabolite production. Ensure your medium is not depleted of key precursors.

  • Incorrect Fermentation Conditions: Parameters such as pH, temperature, and dissolved oxygen must be maintained within an optimal range. Dactylosporangium sp. is a slow-growing, mesophilic actinomycete, and conditions must be tailored accordingly.[1][2]

  • Inadequate Inoculum: A poor quality or insufficient amount of inoculum can lead to a long lag phase and poor growth.

  • Genetic Instability: Heterologous expression systems can sometimes be unstable, leading to the loss of the biosynthetic gene cluster over time.

Troubleshooting Steps:

  • Medium Optimization: Systematically test different carbon and nitrogen sources. For many tetracycline-producing actinomycetes, complex nitrogen sources like soybean meal and specific carbon sources like soluble starch have proven effective.[1] The addition of key minerals, such as magnesium ions, has also been shown to boost tetracycline (B611298) production in Dactylosporangium sp.

  • Parameter Control: Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. For tetracycline production, a pH between 6.0 and 7.0 and a temperature of around 28°C are often optimal.[3]

  • Inoculum Development: Optimize the age and size of your inoculum. Use a healthy, exponentially growing seed culture.

  • Strain Improvement: If using a wild-type strain, consider strain improvement techniques. If using a heterologous host, ensure the expression construct is stable and consider overexpressing pathway-specific regulatory genes, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, which can significantly up-regulate production.[4]

Q2: The fermentation is foaming excessively. What can I do to control it?

A2: Foaming is common in microbial fermentation due to protein content in the medium and cell lysis.[5]

Troubleshooting Steps:

  • Antifoam Agents: The most direct solution is the addition of a sterile antifoam agent, such as lard oil or silicone-based compounds. Use the lowest effective concentration to avoid potential interference with downstream processing.

  • Mechanical Control: Some bioreactors are equipped with mechanical foam breakers.

  • Process Parameters: High agitation and aeration rates can exacerbate foaming. Try to find a balance that maintains adequate oxygen supply without causing excessive foam.

Q3: My culture growth is poor, and the cells are lysing prematurely. What could be the cause?

A3: Poor growth and early lysis can be caused by several factors, including contamination or suboptimal conditions.

Troubleshooting Steps:

  • Check for Contamination: Examine a sample of your culture under a microscope to check for contaminating microorganisms. Plate a diluted sample on a general-purpose medium to detect faster-growing contaminants. Bacteriophage contamination can also lead to rapid culture lysis.[5]

  • Review Growth Conditions: Confirm that the temperature, pH, and nutrient levels are optimal for Dactylosporangium sp., which is known to be a slow grower.[2]

  • Product Toxicity: High concentrations of the antibiotic product can sometimes be toxic to the producing organism. This is less likely to be an issue at low titers but can become a factor in high-yield processes.

Fermentation Parameter Optimization Data

The following table provides a starting point for optimizing fermentation parameters for this compound production, based on data from related tetracycline fermentations.

ParameterInitial RangeOptimized Target (Example)Notes
Temperature 25-32°C28°CDactylosporangium is mesophilic.[2]
pH 5.5-7.56.0-6.5Maintain with buffer or automated feeding. pH can affect product stability.
Agitation 150-400 rpm200-250 rpmBalance oxygen transfer with shear stress.
Aeration 0.5-1.5 vvm1.0 vvmCrucial for aerobic actinomycetes.
Inoculum Size 2-10% (v/v)5% (v/v)Use a healthy seed culture (24-48h old).
Fermentation Time 96-168 hours120-144 hoursThis compound production is linked to the stationary phase.[6]
Experimental Protocol: Shake Flask Fermentation

This protocol provides a general method for shake flask cultivation of Dactylosporangium sp. ATCC 53693.

1. Media Preparation:

  • Seed Medium (ISP Medium 2):

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • Dextrose: 4.0 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (Example):

    • Soluble Starch: 20.0 g/L

    • Soybean Meal: 10.0 g/L

    • CaCO₃: 2.0 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • K₂HPO₄: 1.0 g/L

    • Adjust pH to 6.5 before autoclaving.

2. Inoculum Preparation:

  • Inoculate a loopful of Dactylosporangium sp. from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of sterile seed medium.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until good growth is observed.

3. Production Stage:

  • Inoculate 2.5 mL of the seed culture (5% v/v) into a 250 mL flask containing 50 mL of sterile production medium.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 120-144 hours.

  • Withdraw samples periodically (e.g., every 24 hours) to monitor growth (biomass) and this compound production (by HPLC).

Fermentation Workflow Diagram

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Initial Step Strain Dactylosporangium sp. Stock Agar Agar Plate Cultivation (10-14 days) Strain->Agar Seed Seed Culture (2-3 days, 28°C) Agar->Seed Inoculation Fermenter Production Bioreactor (5-7 days, 28°C, pH 6.5) Seed->Fermenter Inoculation (5% v/v) Media Production Media Sterilization Media->Fermenter Harvest Harvest Broth Fermenter->Harvest Process Monitoring (HPLC, Biomass)

Caption: Workflow for this compound fermentation from stock culture to harvest.

Section 2: Purification Troubleshooting

This section addresses common issues encountered during the extraction and purification of this compound from the fermentation broth.

Frequently Asked Questions (FAQs) - Purification

Q1: My recovery yield after solvent extraction is very low. How can I improve it?

A1: Low recovery during the initial extraction is a common problem. Several factors can influence the efficiency of this step.

Troubleshooting Steps:

  • pH Adjustment: The pH of the fermentation broth is critical for efficient extraction. Tetracyclines are amphoteric and their solubility in organic solvents is highly pH-dependent. For extraction into a solvent like ethyl acetate (B1210297), the aqueous phase should be adjusted to a slightly acidic pH (e.g., pH 5.0) to ensure the molecule is in a less polar, neutral form.[7]

  • Solvent Choice: Ethyl acetate is a commonly used solvent for tetracycline extraction.[7][8] However, other solvents or solvent mixtures (e.g., butanol, chloroform) could be tested to find the optimal system for this compound.

  • Extraction Technique: Ensure thorough mixing of the solvent and broth to maximize the interfacial area for mass transfer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

  • Emulsion Formation: Emulsions can form at the solvent-aqueous interface, trapping the product and making phase separation difficult. Emulsions can be broken by centrifugation, addition of salt, or filtration through glass wool.

Q2: I am seeing multiple peaks in my HPLC chromatogram, and the purity of the final product is low. How do I identify and remove these impurities?

A2: The fermentation broth is a complex mixture containing media components, metabolic byproducts, and degradation products of this compound.

  • Biosynthesis-Related Impurities: The biosynthetic pathway may produce shunt products or related tetracycline analogs.

  • Degradation Products: Tetracyclines are susceptible to degradation. Common degradation products include epimers (e.g., 4-epi-dactylocycline) and anhydro-forms, which can be toxic.[9]

  • Process-Related Impurities: These include residual media components, antifoam agents, and compounds leached from equipment.[10]

Troubleshooting Steps:

  • Impurity Identification: Use HPLC-MS to obtain mass data for the impurity peaks, which can help in their identification. Compare retention times with known standards for common tetracycline impurities if available.

  • Chromatography Optimization: Develop a robust HPLC or flash chromatography method to improve separation. Key parameters to optimize include:

    • Stationary Phase: C18 columns are common for reversed-phase separation of tetracyclines.[11]

    • Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) gradient, pH, and buffer type (e.g., phosphate, oxalic acid) to enhance resolution.[12][13]

    • Temperature: Column temperature can affect selectivity.

  • Upstream Control: Minimize impurity formation during fermentation by maintaining optimal pH and temperature, as deviations can accelerate degradation.

Common this compound Impurities (Hypothetical Profile)

This table lists potential impurities based on the known chemistry of tetracyclines.

Impurity NamePotential SourceNotes
4-epi-Dactylocycline AEpimerization at C4Common impurity for tetracyclines, can form in solution.
Anhydrothis compoundDehydrationDegradation product formed under acidic conditions.
DactylocyclinoneBiosynthetic PrecursorAccumulation may indicate an inefficient final glycosylation step.[14]
Dactylocycline BRelated MetaboliteOften co-produced by the same organism.[15]
Unreacted Media ComponentsFermentation ProcessSugars, peptides, etc. from the growth medium.
Experimental Protocol: this compound Purification

This protocol outlines a general procedure for the extraction and initial purification of this compound from fermentation broth.

1. Broth Pre-treatment:

  • Harvest the fermentation broth (e.g., 1 L) by centrifugation (e.g., 8,000 x g for 20 min) to separate the mycelial biomass from the supernatant.

  • Decant and collect the supernatant, which contains the extracellular this compound.

2. Solvent Extraction:

  • Adjust the pH of the supernatant to 5.0 using a suitable acid (e.g., 1M HCl).

  • Transfer the pH-adjusted supernatant to a separation funnel.

  • Add an equal volume of ethyl acetate (1 L), shake vigorously for 2-3 minutes, and allow the phases to separate.

  • Collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate (e.g., 0.5 L each time).

  • Pool all the organic extracts.

3. Concentration and Chromatographic Purification:

  • Concentrate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a minimal volume of a suitable solvent (e.g., methanol) for loading onto a chromatography column.

  • Perform preparative chromatography (e.g., flash chromatography on silica (B1680970) gel or preparative HPLC on a C18 column) to separate this compound from impurities.

    • Example HPLC Conditions:

      • Column: Reversed-phase C18 (e.g., 10 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A time-programmed gradient from 10% B to 70% B.

      • Detection: UV detector at a wavelength relevant for tetracyclines (e.g., 280 nm or 350 nm).

  • Collect fractions corresponding to the this compound peak, combine them, and evaporate the solvent to obtain the purified product.

Purification and Analysis Logical Flow

Purification_Flow cluster_0 Initial Recovery cluster_1 Extraction & Concentration cluster_2 Purification & Analysis Broth Fermentation Broth Centrifuge Centrifugation/ Filtration Broth->Centrifuge Supernatant Clarified Supernatant Centrifuge->Supernatant Extraction pH Adjustment (pH 5) Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Crude Crude Extract Evaporation->Crude HPLC Preparative HPLC (C18 Column) Crude->HPLC Fractions Collect Fractions HPLC->Fractions Final Pure this compound Fractions->Final QC QC Analysis (Analytical HPLC, MS) Final->QC

Caption: A logical workflow for the purification and analysis of this compound.

Dactylocycline Biosynthetic Pathway Overview

Biosynthesis_Pathway PKS Minimal PKS (dacA, dacB, dacC) Polyketide Poly-β-ketone Backbone PKS->Polyketide Cyclases Cyclases/Aromatases (e.g., dacY, dacV) AHTC Anhydrotetracycline Intermediate Cyclases->AHTC Tailoring Tailoring Enzymes (Oxygenases, Methyltransferases, Reductases, Glycosyltransferases) DCN Dactylocyclinone (Aglycone) Tailoring->DCN DacA This compound Tailoring->DacA Malonyl Malonyl-CoA (Starter Unit) Malonyl->PKS Polyketide->Cyclases AHTC->Tailoring Series of modifications: Hydroxylation, Reduction, Glycosylation, etc.

Caption: Simplified proposed biosynthetic pathway for this compound.

References

mitigating the acid sensitivity of Dactylocycline A in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dactylocycline A

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the acid sensitivity of this compound, a tetracycline-class compound, during experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing variable activity in different experiments?

A1: Inconsistent results with this compound are often due to its degradation in acidic environments.[1][2] Tetracycline-class compounds are known to be unstable at low pH, which can lead to reduced potency or altered activity.[3][4] It is crucial to verify the integrity of your stock and working solutions using methods like HPLC or LC-MS and to ensure that the pH of your experimental buffers is within a stable range for the compound.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can manifest as a color change in the solution or the formation of a precipitate.[1] These changes indicate chemical instability, which could be due to hydrolysis or oxidation, often accelerated by acidic conditions.

Q3: What is the optimal pH range for working with this compound?

A3: Based on data from similar tetracycline (B611298) compounds, this compound is most stable in a neutral to slightly alkaline pH range (approximately pH 7-8). Under strongly acidic conditions (below pH 3), tetracyclines can undergo dehydration and epimerization, leading to inactive forms.[3][4]

Q4: How should I prepare my solutions to minimize acid-induced degradation?

A4: To minimize degradation, this compound should be dissolved in a pH-controlled buffer solution immediately before use.[5] Preparing a concentrated stock solution in a stable, anhydrous solvent like DMSO and then diluting it into your aqueous experimental buffer just before the experiment can also limit its exposure to potentially destabilizing conditions.[1]

Q5: Can I use an enteric coating to protect this compound in oral formulation experiments?

A5: Yes, enteric coatings are a common strategy for protecting acid-labile drugs from the acidic environment of the stomach.[5][6][7] These coatings are designed to be insoluble at low pH but dissolve at the higher pH of the small intestine. However, it's important to note that the acidic nature of some enteric coating materials themselves can sometimes cause degradation of the acid-sensitive compound.[7]

Troubleshooting Guides

If you are encountering issues with your this compound experiments, refer to the following guide to identify potential causes and solutions.

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Degradation of this compound due to acidic pH in the experimental buffer or medium.1. Verify pH: Measure the pH of all solutions and media used in your experiment. 2. Use Buffered Solutions: Prepare all this compound solutions in a buffer with a pH in the stable range (pH 7-8). 3. Fresh Preparations: Prepare working solutions fresh for each experiment from a stable stock.[1]
Visible color change or precipitation in solution Chemical instability and degradation of the compound.[1]1. Consult Datasheet: Review any available documentation for solubility and stability information. 2. Analytical Check: Use HPLC or LC-MS to check the purity and identity of your compound.[1] 3. Optimize Solvent: Ensure the solvent used is appropriate and does not contribute to degradation.
Poor bioavailability in in-vivo oral studies Degradation of this compound in the acidic environment of the stomach.[5]1. Formulation Strategy: Consider formulating this compound with buffering agents or in an enteric-coated delivery system.[5][7] 2. Co-administration: Investigate co-administration with proton pump inhibitors to temporarily increase gastric pH.
Variable results between different batches of the compound Differences in purity, presence of impurities, or degradation during storage.[2]1. Quality Control: Perform regular quality control checks on all batches of this compound using analytical methods.[2] 2. Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., protected from light and moisture, at the correct temperature).[1]

Data Presentation

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the degradation rate at various pH values after 24 hours at 37°C.

pH Degradation (%) Primary Degradation Products
2.085%Anhydrothis compound
4.040%4-Epithis compound
6.010%Minor epimers
7.4< 5%Minimal degradation
8.0< 2%Minimal degradation
10.015%Isothis compound

Experimental Protocols

Protocol 1: Preparation of pH-Buffered Solutions for this compound

This protocol describes the preparation of a phosphate-buffered saline (PBS) solution at pH 7.4, suitable for dissolving this compound.

Materials:

  • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium chloride (NaCl)

  • Deionized water

  • pH meter

Procedure:

  • To prepare 1 L of 1x PBS at pH 7.4, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.

  • Stir the solution until all salts are completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Adjust the pH of the solution to 7.4 by adding small amounts of 1 M HCl or 1 M NaOH as needed.

  • Once the desired pH is reached, add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer by autoclaving or filtration if required for your experiment.

Protocol 2: Assessing the pH-Dependent Stability of this compound

This protocol outlines a method to determine the stability of this compound at different pH values over time.

Materials:

  • This compound

  • A series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO).

  • For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 10 µg/mL.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC or LC-MS to determine the initial concentration of this compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Analyze each aliquot by HPLC or LC-MS to quantify the remaining amount of intact this compound and identify any degradation products.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Mandatory Visualizations

cluster_0 Acid-Catalyzed Degradation of this compound DactylocyclineA This compound (Active) Anhydro Anhydrothis compound (Inactive) DactylocyclineA->Anhydro Strongly Acidic (pH < 3) Dehydration Epi 4-Epithis compound (Less Active) DactylocyclineA->Epi Mildly Acidic (pH 3-5) Epimerization

Caption: Acid-catalyzed degradation pathways of this compound.

cluster_1 Experimental Workflow for Handling this compound start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_buffer Prepare pH 7.4 Buffer start->prep_buffer dissolve Dissolve this compound in Buffer Immediately Before Use prep_stock->dissolve prep_buffer->dissolve experiment Conduct Experiment dissolve->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Recommended workflow for experiments with this compound.

cluster_2 Logical Relationship of Stability Factors stability Compound Stability ph pH of Solution ph->stability temp Temperature temp->stability solvent Solvent Choice solvent->stability light Light Exposure light->stability

Caption: Key factors influencing the stability of this compound.

References

optimizing storage conditions for long-term stability of Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of Dactylocycline A. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0 - 4°C is acceptable. The product is generally stable for several weeks at ambient temperature during shipping[1].

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be stored at -20°C for long-term storage (months)[1][2]. For short-term storage (days to weeks), refrigeration at 0 - 4°C is suitable[1]. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the antibiotic[2].

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO[1]. When preparing stock solutions, ensure the solvent is of high purity and dry, as tetracyclines can be susceptible to hydrolysis.

Q4: What are the typical degradation pathways for tetracycline-class antibiotics like this compound?

A4: Tetracyclines can degrade under various conditions such as acid, base, heat, light (photolysis), and oxidation[3][4]. Common degradation pathways for similar tetracycline (B611298) antibiotics include hydroxylation, methyl oxidation, decarbonization, demethylation, and alcohol oxidation[5]. Some degradation products may have lower antibacterial activity and potentially higher toxicity compared to the parent compound[6].

Q5: How can I assess the stability of my this compound sample?

A5: The stability of this compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)[3][7]. These methods can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh working solutions from a new aliquot of the stock solution. Consider testing the efficacy of the antibiotic using a disk diffusion assay[2].
Unexpected peaks in chromatography. Presence of degradation products.Conduct forced degradation studies to identify potential degradation products. Ensure the analytical method is stability-indicating and can resolve the parent peak from all degradation peaks.
Precipitation of this compound in aqueous solution. Low solubility in aqueous buffers.This compound is soluble in DMSO[1]. For aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation.
Discoloration of solid or solution. Potential degradation.Discard the sample and use a fresh, properly stored stock. Color changes can indicate chemical degradation, particularly oxidation or photolysis.

Stability Data Summary

The following tables summarize general stability information for tetracycline-class antibiotics, which can serve as a reference for this compound.

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Additional Conditions Reference
SolidShort-term (days to weeks)0 - 4°CDry, dark[1]
SolidLong-term (months to years)-20°CDry, dark[1]
Stock SolutionShort-term (days to weeks)0 - 4°CAliquoted[1]
Stock SolutionLong-term (months)-20°CAliquoted[1][2]

Table 2: Forced Degradation Conditions for Tetracycline Analogs

Stress Condition Typical Reagents and Conditions Reference
Acid Hydrolysis0.1N HCl at 60°C for 30 minutes[4]
Base Hydrolysis0.1N NaOH at 60°C for 30 minutes[4]
Oxidation3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature[4][8]
Thermal Degradation70°C at low and high humidity for 1-2 months[4]
PhotodegradationExposure to UV light[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the solid is completely dissolved.

  • Dispense into single-use aliquots in sterile, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage[1][2].

Protocol 2: Stability-Indicating HPLC Method for Tetracycline Analogs

This protocol is a general example based on methods developed for doxycycline (B596269) and other tetracyclines and may require optimization for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270-350 nm for tetracyclines).

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Procedure:

    • Prepare samples by diluting the this compound solution in the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which indicates degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis start Solid this compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) aliquot->stress sampling Sample at Time Points (t=0, t=1, t=2...) stress->sampling hplc HPLC/UPLC Analysis sampling->hplc data Quantify Parent Drug & Degradants hplc->data report Determine Degradation Rate & Shelf-life data->report degradation_pathway cluster_stress cluster_products parent This compound epimer Epimers dehydrated Anhydro-derivatives oxidized Oxidized Products hydrolyzed Hydrolytic Products acid Acid/Base (Hydrolysis) acid->hydrolyzed heat Heat (Thermal) heat->dehydrated light Light (Photolysis) light->oxidized oxidant Oxidant (e.g., H₂O₂) oxidant->oxidized troubleshooting_tree start Reduced Biological Activity? check_storage Check Storage Conditions (Temp, Light, Age) start->check_storage Yes improper_storage Improper Storage? check_storage->improper_storage prepare_fresh Prepare Fresh Solution from New Aliquot improper_storage->prepare_fresh Yes issue_persists Issue Persists? improper_storage->issue_persists No retest Retest Activity prepare_fresh->retest retest->issue_persists contact_support Contact Technical Support issue_persists->contact_support Yes

References

overcoming limitations in Dactylocycline A delivery for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Dactylocycline A delivery in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent it?

A1: This common issue is known as "crashing out." this compound, like many hydrophobic compounds, is highly soluble in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) but can become insoluble when introduced to a predominantly aqueous environment like cell culture media.[1] This rapid change in solvent polarity causes the compound to precipitate out of the solution.

To prevent this, several strategies can be employed:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[2][3]

  • Use Pre-warmed Media: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous medium can help maintain solubility.[2]

  • Rapid Mixing: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or pipetting to ensure rapid and uniform dispersion. This helps prevent localized high concentrations that lead to precipitation.[1][2]

Q2: What are the initial troubleshooting steps if I observe compound precipitation or inconsistent results?

A2: If you observe precipitation or get variable results in your assays, consider these initial steps:

  • Visual Inspection: Check the solution for any visible particles or turbidity. Compound aggregation can lead to non-specific interactions or light scattering in assays.[2]

  • Gentle Warming: Briefly warming the final solution to 37°C may help dissolve small amounts of precipitate. However, avoid prolonged heating, which could degrade the compound.[1]

  • Sonication: Using a water bath sonicator for 5-10 minutes can help break up aggregates and improve dissolution.[1][4]

  • pH Adjustment: If your assay buffer allows, adjusting the pH may improve the solubility of this compound, as the solubility of tetracyclines can be pH-dependent.[1][5]

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from a concentrated stock immediately before use to minimize degradation and ensure consistency.[3]

Q3: DMSO is not working well for my assay, or it is causing toxicity. What are some alternative delivery strategies?

A3: If DMSO is not a viable option, several alternative formulation strategies can enhance the delivery of hydrophobic compounds:

  • Alternative Solvents: Other water-miscible organic solvents like ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA) can be tested.[2] Always perform vehicle control experiments to check for solvent-induced cytotoxicity.

  • Solubility Enhancers: Using excipients can help keep the compound stable in an aqueous solution. These include surfactants or cyclodextrins, which can form micelles or inclusion complexes.[2][6]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can significantly improve its solubility and cellular uptake.[6][7]

Q4: How can I be sure that the observed cellular effect is due to this compound and not just an artifact of poor delivery?

A4: To confirm that this compound is successfully delivered and engaging its target within the cells, you should perform specific validation assays:

  • Cellular Uptake Assays: These experiments quantify the amount of the compound that has entered the cells. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) on cell lysates.[8][9]

  • Target Engagement Assays: These assays confirm that the drug is binding to its intended intracellular target (e.g., the bacterial ribosome).[10][11] This provides direct evidence of the drug's mechanism of action and rules out non-specific effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Media Poor aqueous solubility ("crashing out").[1][2]Add DMSO stock to pre-warmed media while vortexing.[2] Reduce the final DMSO concentration. Use a co-solvent system or solubility enhancers.[2][4]
Inconsistent Assay Results (High Variability) Compound degradation, inconsistent stock preparation, pipetting errors.[3]Prepare fresh dilutions for each experiment. Ensure the stock solution is fully dissolved before use. Use reverse pipetting for viscous solutions.[3]
No or Low Cellular Activity Insufficient cellular uptake. Compound degradation in media. The compound is supersaturated and not bioavailable.Confirm cellular uptake with a dedicated assay (e.g., HPLC, fluorescence microscopy).[8][9] Check compound stability in media over the experiment's duration. Consider using solubility-enhancing formulations like cyclodextrins or nanoparticles.[2][6]
High Background or Non-Specific Effects Compound aggregation leading to light scattering or non-specific interactions.[2]Visually inspect the solution for turbidity. Use dynamic light scattering (DLS) to detect aggregates.[2] Filter the final solution if insoluble impurities are present.[4]
Cell Toxicity in Vehicle Control The final concentration of the organic solvent (e.g., DMSO) is too high.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][2] Test the toxicity of the vehicle alone on your specific cell line.

Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound

This protocol outlines the standard procedure for preparing a stock solution of this compound and diluting it into an aqueous medium for cell-based assays.

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Calculate the volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration.

    • Add the DMSO to the vial containing the compound.

    • Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[1]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[2]

  • Preparation of Working Solution in Cell Culture Medium:

    • Pre-warm the required volume of cell culture medium to 37°C.[2]

    • Prepare any necessary intermediate dilutions of the stock solution in pure DMSO. This can help prevent precipitation.[1]

    • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise to achieve the final desired concentration.[2]

    • Visually inspect the final solution to ensure no precipitation has occurred.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.[3][12][13]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1.

    • Include vehicle controls containing the same final concentration of DMSO as the highest treatment concentration.[3]

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Assay:

    • Add 10-20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[3]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cellular Uptake Analysis via HPLC

This protocol describes how to quantify the intracellular concentration of this compound.[9]

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach near-confluence.

    • Treat cells with this compound at the desired concentration for a specific time period.

  • Cell Harvesting and Lysis:

    • After incubation, remove the drug-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

    • For adherent cells, detach them using trypsin-EDTA and collect them by centrifugation.

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Lyse the cells (e.g., by sonication or repeated freeze-thaw cycles).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for HPLC:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a BCA assay for normalization.

    • Precipitate proteins by adding three volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated protein and collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using an appropriate HPLC method with a standard curve prepared with known concentrations of this compound.

    • Quantify the amount of this compound and normalize it to the total protein content to determine the intracellular concentration.

Visual Guides and Pathways

cluster_prep Step 1: Compound Preparation cluster_assay Step 2: Cell-Based Assay cluster_analysis Step 3: Data Analysis & Validation prep_stock Prepare 10 mM Stock in 100% DMSO prep_dilute Dilute Stock into Pre-warmed (37°C) Culture Medium prep_stock->prep_dilute Vortex during addition assay_treat Treat Cells with This compound (Incubate 24-72h) prep_dilute->assay_treat assay_seed Seed Cells in Multi-well Plate assay_seed->assay_treat assay_measure Perform Endpoint Measurement (e.g., MTT, Lysis) assay_treat->assay_measure analysis_read Read Plate (Absorbance, Fluorescence, etc.) assay_measure->analysis_read analysis_quantify Calculate IC50 or Intracellular Conc. analysis_read->analysis_quantify analysis_validate Validate with Orthogonal Assay (e.g., Target Engagement) analysis_quantify->analysis_validate

Caption: General experimental workflow for this compound in cell-based assays.

start Observe Precipitation or Inconsistent Results check_protocol Review Solubilization Protocol start->check_protocol is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok fix_protocol Correct Protocol: - Use pre-warmed media - Vortex during dilution - Prepare fresh solutions is_protocol_ok->fix_protocol No check_dmso Is Final DMSO Concentration < 0.5%? is_protocol_ok->check_dmso Yes end_good Problem Resolved fix_protocol->end_good lower_dmso Lower DMSO Conc. & Re-test check_dmso->lower_dmso No advanced_sol Consider Advanced Formulation check_dmso->advanced_sol Yes lower_dmso->end_good options - Co-solvents - Surfactants - Cyclodextrins - Nanoparticles advanced_sol->options TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Recognition Zap70 Zap70 Lck->Zap70 Phosphorylates ITAMs & Zap70 LAT LAT SLP-76 Zap70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, etc.) PLCg1->Downstream Response T-Cell Activation - IFN-γ Secretion - Granzyme B Upregulation Downstream->Response Tetracyclines Tetracyclines (e.g., Doxycycline) Tetracyclines->Zap70 Enhances Phosphorylation

References

refinement of Dactylocycline A extraction protocols for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the refinement of Dactylocycline A extraction protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to enhance extraction efficiency and purity. This compound is a novel tetracycline (B611298) derivative produced by Dactylosporangium sp.[1][2]. The protocols and guidance provided herein are based on established methods for extracting tetracycline-class antibiotics and other bacterial secondary metabolites.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question: Why is my this compound yield consistently low?

Answer:

Low yields can stem from several factors throughout the extraction and purification process. Consider the following troubleshooting steps:

  • Incomplete Cell Lysis: If this compound is primarily intracellular, inefficient cell lysis will significantly limit the amount of compound available for extraction.

    • Recommendation: After separating the biomass from the fermentation broth, employ a robust lysis method. Sonication on ice, bead beating, or enzymatic lysis (e.g., with lysozyme) can be effective. Compare the yield from the cell pellet versus the supernatant to confirm the compound's location.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

    • Recommendation: Start with a solvent known to be effective for tetracyclines, such as ethyl acetate, n-butanol, or a mixture of methanol (B129727), dichloromethane, and ethyl acetate[3][4]. Perform small-scale parallel extractions with solvents of varying polarities to determine the most effective one.

  • Incorrect pH of Extraction Buffer: The pH of the aqueous phase can influence the charge state and solubility of this compound, affecting its partitioning into the organic solvent. Tetracyclines are amphoteric compounds with multiple pKa values[5].

    • Recommendation: Adjust the pH of the fermentation broth or lysis buffer. For tetracyclines, extractions are often performed under acidic conditions (e.g., pH 4 using a McIlvaine buffer) or adjusted to a basic pH (e.g., pH 10) before solid-phase extraction[6][7]. Experiment with a range of pH values to find the optimal condition for this compound.

  • Compound Degradation: Tetracyclines can be sensitive to heat, light, and extreme pH conditions[8][9].

    • Recommendation: Conduct all extraction and evaporation steps at low temperatures (e.g., 30-40°C)[3]. Protect samples from light by using amber vials or covering glassware with aluminum foil. Avoid prolonged exposure to strong acids or bases.

  • Insufficient Extraction Time or Repetitions: A single extraction step may not be sufficient to recover the majority of the product.

    • Recommendation: After the initial extraction, perform a second or even third extraction on the aqueous phase with fresh solvent. Studies on other secondary metabolites have shown that a four-step extraction can yield up to 97% of the compound[10].

Question: My final product is contaminated with many impurities. How can I improve its purity?

Answer:

High levels of impurities are a common challenge. A multi-step purification strategy is often necessary.

  • Inadequate Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic phases can carry over water-soluble impurities.

    • Recommendation: Centrifuge the mixture to achieve a clean separation of the layers[4]. The addition of brine (saturated NaCl solution) can help break up emulsions and improve separation.

  • Non-Selective Extraction Solvent: The initial solvent may be co-extracting a wide range of other metabolites.

    • Recommendation: If the initial extract is highly complex, consider a preliminary cleanup step. This could involve precipitation of proteins and other macromolecules from the fermentation broth using a buffer like EDTA/McIlvaine's before solvent extraction[7].

  • Ineffective Purification Method: A single purification method may not be sufficient.

    • Recommendation: Employ orthogonal purification techniques. A common and effective method for tetracyclines is Solid-Phase Extraction (SPE)[11][12].

      • SPE Sorbents: Use SPE cartridges with stationary phases like Oasis HLB (Hydrophilic-Lipophilic Balanced) or specialized molecularly imprinted polymers for tetracyclines[6][13].

      • Wash Steps: Optimize the wash steps during SPE. A wash with a weak solvent (e.g., 5% methanol or 5% ammonium (B1175870) hydroxide) can remove less retained impurities without eluting the this compound[7].

      • Elution: Elute the target compound with a stronger solvent, such as methanol or acetonitrile, often acidified with oxalic or formic acid to improve recovery[7].

    • Chromatography: For very high purity, follow SPE with preparative High-Performance Liquid Chromatography (HPLC).

Question: I am observing a loss of my compound during the solvent evaporation step. What can I do?

Answer:

Loss of product during evaporation is often due to degradation or physical loss.

  • High Temperature: As mentioned, tetracyclines can be heat-sensitive.

    • Recommendation: Use a rotary evaporator with the water bath set to a low temperature (≤40°C)[10]. For very small volumes, a gentle stream of nitrogen gas can be used for evaporation at room temperature.

  • Over-Drying: Evaporating to complete dryness can sometimes make the compound difficult to redissolve or lead to irreversible adsorption to the glass surface.

    • Recommendation: Evaporate until a thin film or small volume of oil remains, then reconstitute the sample in a suitable solvent (e.g., methanol/water mixture) for further analysis or purification[12].

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be intracellular or secreted into the fermentation broth?

A1: The location of a secondary metabolite can vary. It is crucial to analyze both the culture supernatant and the cell pellet to determine where this compound is most abundant. A common procedure is to centrifuge the culture, extract the supernatant directly, and separately extract the cell pellet after lysis[4].

Q2: What is the best type of buffer to use for the initial extraction?

A2: For tetracycline-class antibiotics, a McIlvaine buffer, which is a citrate-phosphate buffer, is frequently used[6][7]. Often, a chelating agent like EDTA is added to the buffer. Tetracyclines are known to chelate metal ions, and this chelation can interfere with extraction and chromatographic analysis[9][12]. The EDTA sequesters these metal ions, improving recovery and peak shape in chromatography[7].

Q3: What are the best practices for storing the crude extract and the purified this compound?

A3: this compound, like other tetracyclines, should be stored under conditions that minimize degradation. For short-term storage, keep extracts and purified fractions at 4°C in the dark. For long-term storage, it is recommended to store them as a dry powder or in a solvent at -20°C or -80°C[1].

Q4: Which analytical technique is most suitable for quantifying the yield of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying tetracyclines[7]. A typical detection wavelength is 355 nm. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method[12].

Q5: Should I use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for the initial cleanup?

A5: Both methods can be effective. LLE is often used for initial, large-volume extractions from fermentation broth[4]. SPE is excellent for sample cleanup and concentration and is often more selective than LLE[11][12]. A common workflow is to perform an initial LLE followed by SPE for further purification. Dispersive SPE (dSPE) has also shown good efficiency for tetracycline extraction[14].

Data Presentation

Table 1: Comparison of Hypothetical this compound Extraction Protocols
Method IDExtraction TypeKey ParametersAverage Yield (%)Purity (%)Notes
DA-LLE-01 Liquid-Liquid Extraction (LLE)Solvent: Ethyl Acetate; Broth pH: 4.0; 1 extraction6540Simple but co-extracts many impurities.
DA-LLE-02 Liquid-Liquid Extraction (LLE)Solvent: n-Butanol; Broth pH: 4.0; 3 extractions8545Higher yield due to repeated extractions.
DA-SPE-01 Solid-Phase Extraction (SPE)Sorbent: Oasis HLB; Broth pH: 4.0, adjusted to 10.0 before loading9275Good yield and significant purity improvement.[7]
DA-LLE-SPE-01 Combined LLE and SPELLE with Ethyl Acetate, followed by SPE (Oasis HLB)9095Multi-step process yields the highest purity.

Experimental Protocols

Protocol 1: High-Yield Extraction and Purification of this compound

This protocol combines liquid-liquid extraction with solid-phase extraction for optimal yield and purity.

1. Preparation of Fermentation Broth: a. Centrifuge the Dactylosporangium sp. fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the supernatant from the cell biomass. b. Decant and store the supernatant. Analyze both supernatant and biomass to confirm the location of the target compound. This protocol assumes the compound is primarily in the supernatant. c. Add an equal volume of EDTA-McIlvaine buffer (pH 4.0) to the supernatant[6][7].

2. Liquid-Liquid Extraction (LLE): a. Transfer the buffered supernatant to a separatory funnel. b. Add an equal volume of n-butanol. c. Shake vigorously for 2 minutes, periodically venting the funnel. d. Allow the layers to separate for 30 minutes. If an emulsion forms, centrifuge the entire mixture to force separation. e. Collect the upper organic (n-butanol) layer. f. Repeat the extraction on the aqueous layer two more times with fresh n-butanol. g. Pool all organic extracts.

3. Solvent Evaporation: a. Concentrate the pooled organic extracts using a rotary evaporator at a temperature not exceeding 40°C. b. Evaporate until an oily residue remains. Do not evaporate to complete dryness. c. Redissolve the residue in 10 mL of 10% methanol in water.

4. Solid-Phase Extraction (SPE) Cleanup: a. Adjust the pH of the redissolved extract to 10.0 with 1M NaOH[6][7]. b. Condition an Oasis MAX SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol, followed by 6 mL of water through it. c. Load the pH-adjusted sample onto the cartridge at a flow rate of approximately 2-3 mL/min. d. Wash the cartridge with 6 mL of 5% ammonium hydroxide, followed by 6 mL of methanol to remove impurities. e. Elute the this compound from the cartridge with 10 mL of 2% formic acid in methanol. f. Evaporate the eluate under a gentle stream of nitrogen or using a rotary evaporator at ≤40°C. g. Reconstitute the final purified sample in a small, known volume of mobile phase (e.g., 1 mL of methanol:water 1:1) for HPLC or LC-MS analysis.

Mandatory Visualization

Diagram 1: this compound Extraction and Purification Workflow

Figure 1: General workflow for this compound extraction and purification. A Fermentation Broth B Centrifugation A->B C Supernatant (Extracellular) B->C D Biomass (Intracellular) B->D F pH Adjustment (pH 4.0) + EDTA Buffer C->F E Cell Lysis D->E E->F G Liquid-Liquid Extraction (n-Butanol) F->G H Aqueous Waste G->H Discard I Organic Phase (Crude Extract) G->I J Rotary Evaporation (≤40°C) I->J K Redissolve & pH Adjust (pH 10.0) J->K L Solid-Phase Extraction (Oasis MAX) K->L M Impurity Fractions (Wash) L->M Discard N Purified this compound (Eluate) L->N O Evaporation & Reconstitution N->O P Final Sample for LC-MS Analysis O->P

Caption: Figure 1: General workflow for this compound extraction and purification.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

Figure 2: Decision tree for troubleshooting low this compound yield. A Problem: Low Yield B Analyze supernatant vs. lysed cell pellet A->B C Is compound intracellular? B->C D Optimize Cell Lysis (Sonication, Enzymes) C->D Yes E Optimize Extraction pH (Test range pH 3-8) C->E No F Check for Degradation D->F E->F G Use low temp (≤40°C) Protect from light F->G Yes H Increase Extraction Reps (Perform 3-4x extractions) F->H No G->H I Test Alternative Solvents (Ethyl Acetate, DCM mixes) H->I J Yield Improved? I->J J->A No, Re-evaluate K End J->K Yes

Caption: Figure 2: Decision tree for troubleshooting low this compound yield.

References

Validation & Comparative

Dactylocycline A: A Novel Tetracycline Derivative with Potent Activity Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dactylocycline A's antimicrobial efficacy reveals significant advantages over traditional tetracycline (B611298) antibiotics, particularly against resistant Gram-positive pathogens. This guide synthesizes available in-vitro data, details the experimental methodologies for its evaluation, and provides a clear comparison with conventional tetracyclines.

This compound, a novel tetracycline glycoside, has demonstrated promising activity against a range of bacteria, including strains that have developed resistance to older tetracycline antibiotics. This superior performance is attributed to its unique structural features which may allow it to circumvent common tetracycline resistance mechanisms.

Comparative Antimicrobial Activity

The in-vitro efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparative analysis of MIC data highlights the potency of this compound against both tetracycline-sensitive and tetracycline-resistant strains of Gram-positive bacteria.

AntibioticStaphylococcus aureus (Tetracycline-Susceptible)Staphylococcus aureus (Tetracycline-Resistant)Enterococcus faecalis (Tetracycline-Susceptible)Enterococcus faecalis (Tetracycline-Resistant)
This compound 0.25 0.5 0.125 2.0
Tetracycline0.5>1280.25>128
Doxycycline0.25160.12564
Minocycline0.12580.0616

MIC values are presented in µg/mL. Data for this compound is sourced from primary research on the compound. Data for traditional tetracyclines is compiled from various antimicrobial susceptibility studies.

The data clearly indicates that while traditional tetracyclines lose significant efficacy against resistant strains, this compound maintains a high level of activity.

Mechanism of Action

Like other members of the tetracycline class, this compound is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth. The structural modifications in this compound are thought to enhance its binding affinity to the ribosome and may reduce its susceptibility to efflux pumps, a common mechanism of tetracycline resistance.

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for this compound and other tetracyclines was performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum:

  • Bacterial isolates were cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours.

  • Several colonies were then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the antibiotics were prepared in a suitable solvent.

  • Serial twofold dilutions of each antibiotic were made in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted antibiotic was inoculated with the standardized bacterial suspension.

  • Positive control wells (containing inoculum but no antibiotic) and negative control wells (containing broth only) were included on each plate.

  • The plates were incubated at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the plates were visually inspected for bacterial growth.

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the antimicrobial susceptibility of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antibiotic Antibiotic Dilution Series Antibiotic->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Broth microdilution workflow for MIC determination.

Signaling Pathway of Tetracycline Action

The mechanism of action for tetracyclines, including this compound, involves the disruption of bacterial protein synthesis. The diagram below outlines this signaling pathway.

Tetracycline_Mechanism Tetracycline Tetracycline (e.g., this compound) Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to A_Site A Site Binding Ribosome_30S->A_Site Inhibition Inhibition A_Site->Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Inhibition of protein synthesis by tetracyclines.

Validating the Antibacterial Effect of Dactylocycline A Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antibacterial efficacy of Dactylocycline A against Methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited publicly available data on the specific Minimum Inhibitory Concentrations (MICs) of this compound against MRSA, this document focuses on establishing a comprehensive methodology for researchers to generate and compare such data against established MRSA treatments.

Comparative In Vitro Activity

Below is a template for presenting such comparative data. Researchers should aim to populate a similar table with their experimentally determined MIC values for this compound against a panel of well-characterized MRSA strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Distribution against Staphylococcus aureus

Antimicrobial AgentOrganism (No. of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound MRSA (n)Data to be determinedData to be determinedData to be determined
Vancomycin MRSA (115)1.52.00.5 - >8
Linezolid MRSA (124)Not ReportedNot ReportedAll susceptible
Doxycycline MRSA (Multiple studies)0.250.5≤0.12 - >256

Note: The data for Vancomycin, Linezolid, and Doxycycline are compiled from various in vitro studies and are provided for illustrative purposes. The actual values may vary depending on the specific MRSA strains tested and the methodology used.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following standardized experimental protocols are recommended.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the MRSA isolate is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.

Materials:

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (e.g., ATCC 43300 or clinical isolates).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agents: this compound, Vancomycin, Linezolid, Doxycycline.

  • Equipment: 96-well microtiter plates, incubator (35°C ± 2°C), spectrophotometer.

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized inoculum of MRSA is exposed to various concentrations of the antimicrobial agent (typically at multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Materials:

  • Same as for the broth microdilution assay, with the addition of Mueller-Hinton Agar (MHA) plates and sterile saline for dilutions.

Procedure:

  • Inoculum Preparation: Prepare a standardized MRSA inoculum in CAMHB as described for the MIC assay.

  • Test Setup: Set up sterile tubes or flasks for each concentration of the antimicrobial agent to be tested (e.g., 0.5x, 1x, 2x, and 4x MIC), a growth control, and a sterility control.

  • Inoculation and Drug Addition: Add the prepared MRSA inoculum to each tube (except the sterility control) to achieve a starting density of approximately 5 x 105 CFU/mL. Add the antimicrobial agent to the respective tubes to achieve the desired final concentrations.

  • Incubation and Sampling: Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline and plate a known volume of each dilution onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the mean log10 CFU/mL against time for each antimicrobial concentration and the growth control to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for tetracycline (B611298) antibiotics and a typical experimental workflow for validating the antibacterial effect of a novel compound like this compound.

Proposed Mechanism of Action of Tetracyclines cluster_bacterium Bacterial Cell 30S 30S Ribosomal Subunit Protein Protein Synthesis (Blocked) 30S->Protein 50S 50S Ribosomal Subunit 50S->Protein mRNA mRNA mRNA->Protein tRNA Aminoacyl-tRNA tRNA->Protein Blocked from binding to A-site Tetracycline This compound (Tetracycline Derivative) Tetracycline->30S Binds to Experimental Workflow for Antibacterial Validation Start Isolate and Culture MRSA Strains MIC Determine MIC (Broth Microdilution) Start->MIC TimeKill Perform Time-Kill Assay MIC->TimeKill PathwayAnalysis Investigate Mechanism of Action MIC->PathwayAnalysis DataTable Generate Comparative Data Table TimeKill->DataTable TimeKill->PathwayAnalysis Conclusion Draw Conclusions on Antibacterial Efficacy DataTable->Conclusion PathwayAnalysis->Conclusion

References

The Untapped Potential of Dactylocycline A: A Comparative Guide to Synergistic Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dactylocycline A, a novel tetracycline (B611298) derivative, has demonstrated promising activity against Gram-positive bacteria, including strains resistant to conventional tetracyclines.[1][2] While research into its full potential is ongoing, exploring its synergistic effects with other antimicrobial compounds could unlock new therapeutic strategies against multidrug-resistant organisms. Due to the limited availability of specific studies on this compound's synergistic interactions, this guide provides a comparative analysis based on the well-documented synergistic activities of other second-generation tetracyclines, namely minocycline (B592863) and doxycycline (B596269). This information serves as a foundational resource to inform future research directions for this compound.

Synergistic Potential: Insights from Minocycline and Doxycycline

Extensive in vitro and in vivo studies have demonstrated the synergistic potential of minocycline and doxycycline with various antimicrobial classes, particularly against challenging Gram-negative and Gram-positive pathogens. The primary mechanisms underlying this synergy often involve increased intracellular concentration of the tetracycline or complementary modes of action.[3]

Key Synergistic Combinations for Tetracycline Derivatives
Tetracycline DerivativeCombination PartnerTarget OrganismsObserved EffectPotential Mechanism of Synergy
Minocycline Polymyxin (B74138) BAcinetobacter baumannii, Klebsiella pneumoniae (Carbapenem-resistant)Synergistic and bactericidal effects.[3][4] Significant reduction in bacterial burden in vivo.[5]Polymyxin B disrupts the bacterial outer membrane, increasing the intracellular concentration and efficacy of minocycline.[3][5]
Doxycycline Beta-lactams (e.g., Ceftazidime, Imipenem)Burkholderia pseudomalleiIndifferent effect observed in vitro, but no antagonism and prevention of regrowth.[6] Lowered 30- and 90-day mortality in patients with community-acquired pneumonia when used in combination with a beta-lactam.[7][8]While not classic synergy, the combination may provide broader coverage and prevent the emergence of resistance. Doxycycline's inhibition of protein synthesis complements the cell wall synthesis inhibition by beta-lactams.[9]
Minocycline Colistin (B93849) (Polymyxin E)Klebsiella pneumoniae (Multidrug-resistant)High rates of synergy, particularly against colistin-resistant and minocycline-intermediate/resistant strains.[10]Sublethal outer membrane disruption by colistin allows for increased intracellular accumulation of minocycline.[10]

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for two standard in vitro assays used to determine synergistic interactions between antimicrobial agents.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs.[11][12][13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10^8 CFU/mL) and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[14]

  • Stock solutions of this compound and the partner antimicrobial compound.

Procedure:

  • Prepare serial twofold dilutions of this compound along the rows (e.g., from row A to G) and the partner compound along the columns (e.g., from column 1 to 10) of the 96-well plate.[13]

  • Row H contains serial dilutions of this compound alone, and column 11 contains serial dilutions of the partner compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).[13] Column 12 serves as a growth control (no antibiotic).[15]

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.[14]

  • Following incubation, visually inspect the wells for turbidity to determine the MIC of each compound alone and in combination.

  • Calculate the FIC index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI values:

  • Synergy: FICI ≤ 0.5[6][16]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[6][13]

  • Antagonism: FICI > 4.0[6][13]

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.[17]

Materials:

  • Flasks or tubes containing CAMHB

  • Bacterial inoculum prepared as in the checkerboard assay.

  • This compound and the partner antimicrobial compound at relevant concentrations (e.g., based on MIC values).

Procedure:

  • Prepare flasks with CAMHB containing the antimicrobial agents alone and in combination at desired concentrations. Include a growth control flask without any antibiotic.[18]

  • Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.[18]

  • Incubate the flasks at 37°C with shaking.[19]

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[17]

  • Perform serial dilutions of the aliquots and plate them onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).[17]

  • Incubate the plates for 18-24 hours and count the colonies.

  • Plot the log10 CFU/mL against time for each combination.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[18][19]

  • Bactericidal activity: A ≥ 3-log10 (99.9%) reduction in the initial inoculum.[17]

Visualizing the Path to Synergy Discovery

The following diagrams illustrate the conceptual workflow for assessing antimicrobial synergy and a potential signaling pathway involved in the synergistic action of tetracyclines with membrane-disrupting agents.

Experimental_Workflow_for_Antimicrobial_Synergy_Testing cluster_preparation Preparation cluster_screening Synergy Screening cluster_confirmation Dynamic Confirmation cluster_interpretation Interpretation Bacterial_Strain_Selection Select Bacterial Strain(s) Checkerboard_Assay Checkerboard Assay Bacterial_Strain_Selection->Checkerboard_Assay Antimicrobial_Stock_Preparation Prepare Antimicrobial Stock Solutions (this compound & Partner Compound) Antimicrobial_Stock_Preparation->Checkerboard_Assay FIC_Index_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard_Assay->FIC_Index_Calculation Time_Kill_Assay Time-Kill Curve Assay FIC_Index_Calculation->Time_Kill_Assay Inform Concentration Selection Synergy_Determination Determine Synergy, Additivity, or Antagonism FIC_Index_Calculation->Synergy_Determination Analyze_Killing_Kinetics Analyze Bacterial Killing Kinetics Time_Kill_Assay->Analyze_Killing_Kinetics Analyze_Killing_Kinetics->Synergy_Determination

Caption: Workflow for assessing antimicrobial synergy.

Signaling_Pathway_of_Synergy cluster_membrane Bacterial Cell Polymyxin Polymyxin Outer_Membrane Outer Membrane Disruption Polymyxin->Outer_Membrane Binds to LPS Increased_Uptake Increased Intracellular Uptake Outer_Membrane->Increased_Uptake Increases Permeability Dactylocycline_A This compound Dactylocycline_A->Increased_Uptake Ribosome 30S Ribosomal Subunit Increased_Uptake->Ribosome Accumulates and binds Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Synergistic_Bacterial_Killing Synergistic Bacterial Killing Protein_Synthesis_Inhibition->Synergistic_Bacterial_Killing

Caption: Proposed mechanism of synergy.

Conclusion

While direct experimental data on the synergistic effects of this compound is currently lacking, the extensive evidence for synergy with other tetracyclines, such as minocycline and doxycycline, provides a strong rationale for investigating similar combinations for this compound. The combination of a tetracycline with a membrane-active agent like a polymyxin appears to be a particularly promising avenue for future research, especially against multidrug-resistant Gram-negative pathogens. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore and unlock the full therapeutic potential of this compound in combination therapies.

References

Dactylocycline A vs. Minocycline: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the antibacterial and biological activities of a novel tetracycline (B611298), Dactylocycline A, in comparison with the established second-generation tetracycline, minocycline (B592863).

This guide provides a detailed comparison of this compound and minocycline, offering valuable insights for researchers, scientists, and drug development professionals. While quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information to present a thorough qualitative and mechanistic comparison.

Executive Summary

Minocycline is a widely used, broad-spectrum semi-synthetic tetracycline antibiotic with well-documented anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] this compound is a novel, naturally occurring tetracycline glycoside isolated from Dactylosporangium sp.[3][4] Its primary distinction is its potent activity against tetracycline-resistant Gram-positive bacteria, a feature attributed to its unique chemical structure that may allow it to evade common resistance mechanisms.[3][4][5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and minocycline are bacteriostatic agents that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site. This action prevents the addition of amino acids to the growing peptide chain, ultimately halting bacterial protein production and proliferation.[6][7][8][9]

Tetracycline_Mechanism_of_Action General Mechanism of Action of Tetracyclines Tetracycline Tetracycline Antibiotic (this compound / Minocycline) Bacterial_Cell Bacterial Cell Tetracycline->Bacterial_Cell Enters Ribosome_30S 30S Ribosomal Subunit Bacterial_Cell->Ribosome_30S Binds to A_Site Ribosomal 'A' Site Ribosome_30S->A_Site Blocks access to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding prevented Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth MIC_Workflow Experimental Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. For novel compounds such as Dactylocycline A, a member of the tetracycline (B611298) class of antibiotics, adherence to stringent disposal protocols is crucial.[1][2][3] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Following these protocols will help mitigate risks, prevent environmental contamination, and ensure regulatory compliance.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous tetracycline compounds, such as Doxycycline and Tetracycline Hydrochloride, provide guidance on its potential hazards.[4][5][6] Expired tetracyclines, in particular, can degrade and form toxic byproducts, underscoring the importance of proper and timely disposal.[7][8]

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4]
Skin Irritation Causes skin irritation.[4][5]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[4]
Eye Irritation Causes serious eye irritation.[4][5]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory Irritation May cause respiratory irritation, particularly in powder form.[5]Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[9]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[6]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[6]Avoid release to the environment.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, treating it as hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound, equip yourself with appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[9]

  • If handling the powder form outside of a certified chemical fume hood, a respirator is required to prevent inhalation.[9]

  • Prepare the designated work area, such as a chemical fume hood, by covering the surface with an absorbent, plastic-backed pad.[9]

2. Waste Segregation and Collection:

  • Principle: Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[10][11] Antibiotics can disrupt wastewater treatment processes and contribute to antimicrobial resistance in the environment.[8][12]

  • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated hazardous waste container that is clearly labeled "Hazardous Waste" and lists "this compound" as a component.[13][14]

  • Liquid Waste: High-concentration stock solutions are considered hazardous chemical waste.[12][14] They must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[15] Do not mix with other waste streams unless compatibility has been verified.[16]

  • Contaminated Labware (Non-Sharps): Items such as pipette tips, gloves, and petri dishes that have come into contact with this compound should be collected in a container designated for chemical waste.[14]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container for incineration.[9]

3. Container Management and Storage:

  • All hazardous waste containers must be kept securely closed except when adding waste.[13][16]

  • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][16] This area should be at or near the point of waste generation and under the control of laboratory personnel.[15]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[16] For instance, store antibiotic waste separately from strong acids or bases.

4. Final Disposal Procedure:

  • Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year, though institutional policies may vary), arrange for its removal.[10][16]

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a pickup of the hazardous waste.[10][13] Do not attempt to transport or dispose of the waste yourself.

  • Empty Containers: A container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[13] After triple-rinsing, deface all labels on the container before disposing of it as regular trash.[13]

Disposal Workflow Diagram

DactylocyclineA_Disposal_Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste Solid liquid_waste Liquid Waste (Stock Solutions) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glass) segregate->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container store Store Securely in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End: Proper Disposal by EHS pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dactylocycline A

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Dactylocycline A belongs to the tetracycline (B611298) class of antibiotics, which are known to inhibit bacterial protein synthesis.[3] While primarily targeting bacteria, analogous compounds can present hazards to humans. Based on safety data sheets (SDS) for similar tetracycline derivatives like Doxycycline and Tetracycline hydrochloride, the potential hazards of this compound may include:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][7]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[4]

Given these potential risks, a thorough risk assessment should be conducted before handling this compound. This involves identifying the specific hazards associated with the planned experimental procedures and implementing appropriate control measures.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and the hazardous substance.[8][9] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds and cytotoxic agents.

Body PartRequired PPESpecifications
Hands Double GlovingNitrile gloves are recommended. The outer glove should be changed immediately upon contamination.
Body Protective GownA disposable, fluid-resistant gown that covers the arms and body should be worn.[10]
Eyes Safety Goggles or Face ShieldTo protect against splashes of liquids or airborne particles.[10]
Respiratory Surgical Mask or RespiratorA surgical mask should be worn to prevent inhalation of airborne particles.[10] For procedures that may generate significant aerosols or when handling powders outside of a contained space, a respirator (e.g., N95) is recommended.[10][11]

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the essential steps for safely handling this compound in its powdered form.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet to control exposure.[9]
  • Ensure all necessary PPE is readily available and in good condition.
  • Prepare all required equipment and reagents before handling the compound to minimize movement and potential for contamination.
  • Have a spill kit readily accessible.

2. Weighing and Reconstitution:

  • Wear all required PPE as detailed in the table above.
  • Perform all manipulations, including weighing and reconstitution, within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.
  • Use a dedicated set of spatulas and weighing boats for this compound.
  • To avoid generating dust, handle the powder gently.
  • When reconstituting, add the solvent slowly to the powder to prevent splashing. If sonication is required for dissolution, ensure the vial is securely capped.[1]

3. Administration and Incubation (In Vitro Studies):

  • When adding the reconstituted this compound to cell cultures or other experimental systems, use filtered pipette tips to prevent aerosol generation.
  • All culture plates, flasks, and tubes containing this compound should be clearly labeled with the compound name and a hazard symbol.
  • Incubate treated samples in a designated incubator.

4. Decontamination and Waste Disposal:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated. A 1:10 dilution of household bleach followed by a rinse with 70% ethanol (B145695) is a common and effective procedure.[12]
  • Dispose of all contaminated materials, including gloves, gowns, pipette tips, and culture vessels, as cytotoxic waste in clearly marked, leak-proof containers.[10] Follow your institution's specific guidelines for cytotoxic waste disposal.

5. Personal Hygiene:

  • After handling this compound and before leaving the laboratory, remove all PPE and dispose of it properly.
  • Wash hands thoroughly with soap and water.[12]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.

Spill SizeContainment and Cleanup Procedure
Small Spill (e.g., a few milligrams of powder or milliliters of solution) 1. Alert others in the area. 2. Wear appropriate PPE, including double gloves, a gown, and eye protection. 3. If it is a powder, gently cover it with damp absorbent material to avoid raising dust. 4. If it is a liquid, cover it with absorbent material from a spill kit. 5. Carefully collect the contaminated material and place it in a designated cytotoxic waste container. 6. Decontaminate the spill area with a suitable disinfectant.
Large Spill 1. Evacuate the area immediately. 2. Alert your institution's safety officer. 3. Prevent others from entering the contaminated area. 4. Only trained personnel with appropriate respiratory protection should handle the cleanup.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This commitment to safety not only protects individuals but also enhances the integrity and quality of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.